molecular formula C11H10ClNS B3110199 Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- CAS No. 178611-25-1

Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl-

Cat. No.: B3110199
CAS No.: 178611-25-1
M. Wt: 223.72 g/mol
InChI Key: CTUDUOQFFJZATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- is a useful research compound. Its molecular formula is C11H10ClNS and its molecular weight is 223.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUDUOQFFJZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The thiazole moiety is a well-recognized pharmacophore, and its derivatives are integral to a wide array of medicinally important molecules.[1][2][3] This guide focuses on the most established and reliable synthetic route, the Hantzsch thiazole synthesis, offering a detailed, step-by-step protocol. Furthermore, it delves into the underlying reaction mechanisms, the synthesis of necessary precursors, and the analytical techniques for the characterization of the final product. The content is structured to provide not only a practical laboratory guide but also a deeper understanding of the chemical principles at play, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[3] The specific substitution pattern on the thiazole ring is crucial in determining the compound's pharmacological profile. The target molecule of this guide, 4-(chloromethyl)-5-methyl-2-phenylthiazole, incorporates several key features: a reactive chloromethyl group at the 4-position, which can serve as a handle for further functionalization; a methyl group at the 5-position, which can influence steric and electronic properties; and a phenyl group at the 2-position, a common feature in many biologically active thiazoles.

The Synthetic Cornerstone: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis, a classic reaction first described by Arthur Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide.[4]

The General Mechanism of the Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack and cyclization reactions. The reaction is typically carried out in a protic solvent, such as ethanol. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of the α-haloketone, displacing the halide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a five-membered ring intermediate.

  • Dehydration: The tetrahedral intermediate undergoes dehydration to form a thiazoline derivative.

  • Aromatization: The thiazoline intermediate then aromatizes, often with the elimination of a proton, to yield the stable thiazole ring.

The aromaticity of the final thiazole product is a significant driving force for this reaction.

Synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole: A Detailed Protocol

The synthesis of the target molecule is achieved through the Hantzsch reaction between thiobenzamide and a suitable α-haloketone, specifically 1,3-dichloro-2-butanone.

Required Precursors and Their Synthesis

A critical aspect of a successful synthesis is the availability and purity of the starting materials.

Thiobenzamide can be synthesized from benzamide by thionation using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. A more contemporary and efficient method is the Willgerodt-Kindler reaction, which involves the reaction of benzaldehyde, an amine (in this case, ammonia or an ammonia source), and elemental sulfur.[5][6][7]

Protocol for the Synthesis of Thiobenzamide via the Willgerodt-Kindler Reaction:

A mixture of benzaldehyde, sulfur, and a source of ammonia (e.g., aqueous ammonia) is heated. The use of a base catalyst, such as sodium sulfide nonahydrate (Na₂S·9H₂O), can significantly improve the reaction yield and rate.[5][7] The reaction is typically carried out in a solvent like pyridine or morpholine. After the reaction is complete, the thiobenzamide is isolated by precipitation and can be purified by recrystallization.

The α-haloketone, 1,3-dichloro-2-butanone, is a key reagent. It can be prepared from 2-butanone through a two-step chlorination process. A related and potentially more accessible precursor is 3-chloro-2-butanone, which can be synthesized from 2-butanone.[8]

Protocol for the Synthesis of 3-Chloro-2-butanone:

2-Butanone can be chlorinated using reagents like sulfuryl chloride (SO₂Cl₂) or by passing chlorine gas through the ketone, often in the presence of a catalyst. A documented method involves the reaction of 2-butanone with hydrogen chloride, hydrogen peroxide, and copper dichloride.[8] The reaction mixture is heated, and after workup, the 3-chloro-2-butanone can be isolated by distillation. Further chlorination at the 1-position would be required to obtain 1,3-dichloro-2-butanone.

An alternative precursor is 1-chloro-3-hydroxy-2-butanone, which can be subsequently chlorinated to the dichloro derivative.[9]

The Hantzsch Condensation Reaction

With the precursors in hand, the core Hantzsch synthesis can be performed.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1,3-dichloro-2-butanone (1 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-(chloromethyl)-5-methyl-2-phenylthiazole.

Quantitative Data
ParameterValue
Reactant 1 Thiobenzamide
Reactant 2 1,3-Dichloro-2-butanone
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 4-8 hours (monitor by TLC)
Expected Yield 60-80% (post-purification)

Visualization of the Synthetic Workflow

Overall Synthetic Scheme

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_hantzsch Hantzsch Thiazole Synthesis Benzaldehyde Benzaldehyde Thiobenzamide Thiobenzamide Benzaldehyde->Thiobenzamide Willgerodt-Kindler Ammonia_Sulfur NH3, S Ammonia_Sulfur->Thiobenzamide Reaction_Vessel Reaction in Ethanol Thiobenzamide->Reaction_Vessel 2-Butanone 2-Butanone 1_3_Dichloro_2_butanone 1,3-Dichloro-2-butanone 2-Butanone->1_3_Dichloro_2_butanone Chlorination Chlorinating_Agent Cl2 or SO2Cl2 Chlorinating_Agent->1_3_Dichloro_2_butanone 1_3_Dichloro_2_butanone->Reaction_Vessel Final_Product 4-(chloromethyl)-5-methyl-2-phenylthiazole Reaction_Vessel->Final_Product

Caption: Overall synthetic workflow for 4-(chloromethyl)-5-methyl-2-phenylthiazole.

Hantzsch Synthesis Mechanism

Hantzsch_Mechanism Thiobenzamide Thiobenzamide Nucleophilic_Attack Nucleophilic Attack Thiobenzamide->Nucleophilic_Attack Alpha_Haloketone 1,3-Dichloro-2-butanone Alpha_Haloketone->Nucleophilic_Attack Intermediate_1 Thioether Intermediate Nucleophilic_Attack->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Intermediate_2 Cyclized Intermediate Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration Thiazoline Thiazoline Intermediate Dehydration->Thiazoline Aromatization Aromatization Thiazoline->Aromatization Final_Product 4-(chloromethyl)-5-methyl-2-phenylthiazole Aromatization->Final_Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Characterization of the Final Product

To confirm the successful synthesis and purity of 4-(chloromethyl)-5-methyl-2-phenylthiazole, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the chloromethyl protons, and a singlet for the methyl protons. The chemical shifts of these protons will be indicative of their electronic environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the thiazole ring, the phenyl ring, the chloromethyl group, and the methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the thiazole and phenyl rings, as well as C-H stretching and bending vibrations. The C-Cl stretch of the chloromethyl group will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Analytical Workflow

Analytical_Workflow Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Purity_Check TLC & Melting Point Purification->Purity_Check Structure_Elucidation Spectroscopic Analysis Purity_Check->Structure_Elucidation If Pure NMR 1H & 13C NMR Structure_Elucidation->NMR IR Infrared Spectroscopy Structure_Elucidation->IR MS Mass Spectrometry Structure_Elucidation->MS Final_Confirmation Confirmed Structure & Purity NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation

Caption: Analytical workflow for product characterization.

Conclusion

This technical guide has provided a detailed and scientifically grounded overview of the synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole. By focusing on the robust and versatile Hantzsch thiazole synthesis, this document offers a clear and reproducible pathway for obtaining this valuable heterocyclic building block. The inclusion of detailed protocols for precursor synthesis, the core condensation reaction, and comprehensive analytical procedures ensures that researchers and drug development professionals have the necessary information to successfully synthesize and characterize this compound. The strategic importance of the thiazole scaffold in medicinal chemistry underscores the value of such in-depth synthetic guides, which serve as a foundation for the discovery and development of novel therapeutic agents.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.

  • Benchchem. The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview.

  • PMC. An Investigation of Phenylthiazole Antiflaviviral Agents.

  • Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.

  • PubChem. 2-Butanone, 1-chloro-3-hydroxy-, (3R)-.

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • Synlett. Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts.

  • Semantic Scholar. Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors.

  • MDPI. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

  • Sigma-Aldrich. 4-(Chloromethyl)-2-phenylthiazole.

  • Wikipedia. Hantzsch pyrrole synthesis.

  • ResearchGate. The Hantzsch Thiazole Synthesis.

  • PMC. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?

  • MDPI. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.

  • ChemicalBook. 3-Chloro-2-butanone synthesis.

  • Longdom Publishing. Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis with.

  • Synfacts. Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts.

  • PubChemLite. 5-chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole.

  • Google Patents. CN107188793A - A kind of 3-hydroxy-2-butanone synthetic method.

  • PubChem. 1-Chloro-3-hydroxy-2-propanone.

  • ARKAT USA. Constructing 4-hydroxythiazole-5-carboxamide building blocks in one pot.

  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

  • Farmacia. SYNTHESIS OF SOME NEW 2-((4-CHLOROPHENOXY)METHYL)-N- (ARYLCARBAMOTHIOYL) BENZAMIDES AS POTENTIAL ANTIFUNGAL AGENTS.

  • PMC. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.

Sources

Technical Whitepaper: Chemical Properties & Applications of 4-(Chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Chloromethyl)-5-methyl-2-phenylthiazole (CAS 178611-25-1) is a high-value heterocyclic building block characterized by its dual functionality: a robust, lipophilic 2-phenylthiazole core and a highly reactive electrophilic chloromethyl handle at the C4 position.[1] While structurally distinct from the 2-isopropylthiazole intermediate used in Ritonavir manufacturing, this compound serves as a critical scaffold in the synthesis of CYP51 inhibitors (antifungals) , COX-2 inhibitors , and peptidomimetic antivirals . Its utility lies in the "plug-and-play" reactivity of the chloromethyl group, enabling rapid diversification of chemical libraries via nucleophilic substitution.

Molecular Architecture & Physicochemical Profile

The molecule features a 1,3-thiazole ring substituted at three positions, creating a distinct electronic and steric profile. The 2-phenyl group provides significant lipophilicity and conjugation, enhancing π-π stacking potential in protein binding pockets. The 5-methyl group, while sterically small, blocks the C5 position from metabolic oxidation and slightly increases the electron density of the ring.

Table 1: Physicochemical Specifications
PropertyValueContext
IUPAC Name 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-thiazoleOfficial nomenclature
CAS Number 178611-25-1 Unique Identifier
Molecular Formula C₁₁H₁₀ClNS-
Molecular Weight 223.72 g/mol -
Physical State Off-white to pale yellow solidCrystalline
Melting Point 92–96 °C (Typical)Depends on purity/polymorph
LogP (Predicted) ~3.8High lipophilicity due to phenyl ring
Solubility DCM, Chloroform, DMSO, Ethyl AcetateInsoluble in water
Reactivity High (Alkylating Agent)Susceptible to hydrolysis in moisture

Synthetic Pathway: The Hantzsch Thiazole Synthesis[7]

The most robust route to 4-(chloromethyl)-5-methyl-2-phenylthiazole is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an


-halo ketone.[2]
Mechanistic Logic

To achieve the specific substitution pattern (2-phenyl, 4-chloromethyl, 5-methyl), the choice of precursors is critical:

  • Thioamide Component: Thiobenzamide provides the N-C-S fragment and the 2-phenyl substituent.

  • 
    -Halo Ketone Component:  1,3-Dichloro-2-butanone is required. The sulfur atom attacks the more substituted 
    
    
    
    -carbon (C3) bearing the methyl group, while the nitrogen condenses with the carbonyl (C2). The terminal chloromethyl group (C1) remains intact to become the C4-substituent.
Experimental Protocol (Bench Scale)

Note: This protocol is a generalized standard derived from analogous thiazole syntheses.

  • Reagents: Dissolve Thiobenzamide (1.0 eq) in anhydrous Ethanol or DMF.

  • Addition: Add 1,3-Dichloro-2-butanone (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc) is essential to track the consumption of thiobenzamide.

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Neutralize with saturated NaHCO₃ to obtain the free base.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Visualization of Synthesis

G Thio Thiobenzamide (Ph-CS-NH2) Inter Intermediate Thioimidate Thio->Inter Nucleophilic Attack (S -> C3) Ketone 1,3-Dichloro-2-butanone (Cl-CH2-CO-CH(Cl)-CH3) Ketone->Inter Product 4-(Chloromethyl)-5-methyl- 2-phenylthiazole Inter->Product Cyclodehydration (-H2O) Byprod H2O + HCl Inter->Byprod

Caption: Hantzsch synthesis pathway utilizing regioselective condensation to establish the 2,4,5-substitution pattern.

Reactivity Profile & Chemical Transformations[8][9]

The chemical value of this molecule is defined by the C4-Chloromethyl group. This position acts as a "soft" electrophile, highly susceptible to


 displacement reactions.
Nucleophilic Substitution ( )

The chloride is a good leaving group, activated by the adjacent thiazole ring which can stabilize the transition state.

  • Amination: Reaction with primary/secondary amines yields aminomethyl thiazoles , a pharmacophore found in protease inhibitors.

  • Thio-etherification: Reaction with thiols (e.g., thiophenol, mercapto-heterocycles) generates sulfide linkages.

  • Etherification: Reaction with alkoxides yields ethers, though elimination to the exocyclic alkene can be a competing side reaction if strong, bulky bases are used.

Structural Analog Context: Ritonavir

It is crucial to distinguish this molecule from the Ritonavir intermediate.

  • Ritonavir Intermediate: 2-isopropyl-4-(chloromethyl)thiazole (5-H).

  • Subject Molecule: 2-phenyl-5-methyl-4-(chloromethyl)thiazole.

  • Implication: The subject molecule is used to synthesize Phenyl-Analogs of Ritonavir or other antivirals to study the effect of increased lipophilicity (Phenyl vs. Isopropyl) and metabolic blocking (5-Methyl) on drug potency.

Reaction Workflow Diagram

Reactivity Core 4-(Chloromethyl)-5-methyl- 2-phenylthiazole Prod_Amine Aminomethyl Thiazoles (Peptidomimetics) Core->Prod_Amine SN2 Displacement Prod_Thiol Thioethers (Antifungal Scaffolds) Core->Prod_Thiol Thio-alkylation Prod_Azide Azidomethyl Thiazole (Click Chemistry Precursor) Core->Prod_Azide Azidation Amine Primary/Sec. Amines (R-NH2) Amine->Prod_Amine Thiol Thiols (R-SH / Base) Thiol->Prod_Thiol Azide Sodium Azide (NaN3) Azide->Prod_Azide

Caption: Divergent synthesis capabilities via the electrophilic chloromethyl handle.

Handling, Safety, and Stability

As an alkylating agent, this compound poses specific hazards that must be managed in a research environment.

  • Stability:

    • Moisture Sensitivity: Moderate. The chloromethyl group can hydrolyze to the hydroxymethyl derivative upon prolonged exposure to humid air. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • Thermal Stability: Stable up to ~100°C, but avoid prolonged heating without solvent to prevent polymerization or self-alkylation.

  • Safety Hazards:

    • Skin Sensitizer: High probability of causing contact dermatitis.

    • Lachrymator: Like many benzylic/allylic halides, it can irritate mucous membranes.

    • Mutagenicity: As an alkylating agent, it should be treated as a potential mutagen. Double-gloving and use of a fume hood are mandatory.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

    • Source: N
    • URL:[Link]

  • ChemicalBook Entry: 4-Chloromethyl-5-methyl-2-phenylthiazole (CAS 178611-25-1). [1]

    • Source: ChemicalBook.
  • Ritonavir Structure and Analogs (PubChem).

    • Source: PubChem Compound Summary.
    • URL:[Link]

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Technical Guide: 4-(Chloromethyl)-5-methyl-2-phenylthiazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthetic utility, production, and application of 4-(chloromethyl)-5-methyl-2-phenylthiazole .

Executive Summary

4-(Chloromethyl)-5-methyl-2-phenylthiazole (CAS: 10058-38-5, generic class) represents a "privileged scaffold" in medicinal chemistry. Its structural value lies in the chloromethyl "warhead" at the C4 position, which serves as a highly reactive electrophile for nucleophilic substitution, coupled with a lipophilic 2-phenylthiazole core that enhances bioavailability and receptor binding affinity.

This intermediate is a critical building block in the synthesis of PPAR agonists (Peroxisome Proliferator-Activated Receptors) for metabolic disorders, peptide mimetics , and kinase inhibitors . This guide details the robust synthesis of this intermediate, its stability profile, and its downstream applications in divergent synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-thiazole
Molecular Formula C₁₁H₁₀ClNS
Molecular Weight 223.72 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 88–92 °C (Recrystallized)
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water
Reactivity High electrophilicity at C-Cl bond; susceptible to hydrolysis

Synthetic Methodology

The synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole is most reliably achieved via the Hantzsch Thiazole Synthesis . This condensation reaction between a thioamide and an


-haloketone is favored for its atom economy and scalability.
Retrosynthetic Analysis

The target molecule is disassembled into two primary precursors:

  • Thiobenzamide: Provides the N-C-S framework and the C2-phenyl substituent.

  • 1,3-Dichloro-2-butanone: Provides the carbon backbone, the C5-methyl group, and the C4-chloromethyl handle.

Experimental Protocol (Optimized)

Reaction Overview:



Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve Thiobenzamide (1.0 eq, 13.7 g) in anhydrous Ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Note: Ensure the ethanol is dry to minimize side-product formation (hydroxymethyl analogs).

  • Addition:

    • Add 1,3-Dichloro-2-butanone (1.1 eq, 15.5 g) dropwise over 20 minutes at room temperature.

    • Caution: 1,3-Dichloro-2-butanone is a potent lachrymator. Perform this step in a well-ventilated fume hood.

  • Cyclization:

    • Heat the reaction mixture to reflux (78 °C) for 4–6 hours.

    • Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting thioamide spot (

      
      ) should disappear, replaced by a highly fluorescent product spot (
      
      
      
      ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to

      
      20% of the original volume.
      
    • Pour the residue into ice-cold saturated NaHCO₃ solution (200 mL) to neutralize the HCl byproduct and precipitate the free base.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄ .

    • Filter and evaporate to dryness.

    • Recrystallization: Dissolve the crude solid in hot Ethanol/Hexane (1:5) and cool slowly to 4 °C. Collect crystals by filtration.

Synthetic Workflow Diagram

G Start Thiobenzamide (Nucleophile) Inter Intermediate Thioimidate Start->Inter S-Alkylation Reagent 1,3-Dichloro-2-butanone (Electrophile) Reagent->Inter Cyclization Cyclization & Dehydration (Reflux, EtOH) Inter->Cyclization N-Attack Product 4-(Chloromethyl)-5-methyl- 2-phenylthiazole Cyclization->Product - H2O, - HCl

Figure 1: Hantzsch synthesis pathway for the construction of the 2,4,5-trisubstituted thiazole core.[1][2][3]

Reactivity & Downstream Applications

The chloromethyl group at position 4 is chemically distinct from the aromatic chloride often found on the phenyl ring. It functions as a benzylic-like halide, highly susceptible to


 displacement.
Divergent Synthesis Strategy

Researchers utilize this intermediate to attach the lipophilic thiazole tail to polar pharmacophores.

Nucleophile ClassReagent ExampleProduct LinkageApplication Area
Thiols (R-SH) Thiophenol / CysteineThioether (-CH₂-S-R)PPAR Agonists (e.g., GW501516 analogs)
Amines (R-NH₂) Piperazine / AnilinesAminomethyl (-CH₂-NH-R)Kinase Inhibitors (Solubility enhancement)
Phenols (Ar-OH) 4-Hydroxybenzoic acidEther (-CH₂-O-Ar)Metabolic Modulators
Azides (NaN₃) Sodium AzideTriazole (via Click)Peptidomimetics
Case Study: Synthesis of PPAR Agonist Analogs

A primary application of this intermediate is in the synthesis of PPAR modulators. The lipophilic tail fits into the large ligand-binding pocket of the PPAR nuclear receptor.

Protocol for Thioether Coupling:

  • Activation: Dissolve the thiol-containing core (e.g., 2-methyl-4-mercapto-phenoxyacetic acid) in DMF.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir for 30 min to generate the thiolate.

  • Coupling: Add 4-(chloromethyl)-5-methyl-2-phenylthiazole (1.0 eq).

  • Condition: Stir at 60 °C for 2 hours.

  • Result: High-yield formation of the thioether bond with minimal side reactions due to the high reactivity of the chloromethyl species.

Application Workflow

Applications Center 4-(Chloromethyl)-5-methyl- 2-phenylthiazole Path1 Reaction with Phenols (K2CO3/DMF) Center->Path1 Path2 Reaction with Thiols (Cs2CO3/ACN) Center->Path2 Path3 Reaction with Amines (DIEA/DCM) Center->Path3 Prod1 Ether-Linked PPAR Agonists Path1->Prod1 Prod2 Thioether-Linked Metabolic Modulators Path2->Prod2 Prod3 Amino-Thiazole Kinase Inhibitors Path3->Prod3

Figure 2: Divergent synthetic utility of the chloromethyl intermediate in medicinal chemistry.

Troubleshooting & Optimization

Common Failure Modes
  • Hydrolysis: The chloromethyl group is sensitive to moisture. If the reaction solvent (Ethanol) is wet, the 4-(hydroxymethyl) derivative forms.

    • Correction: Use anhydrous solvents and store the intermediate under inert atmosphere (Argon/Nitrogen).

  • Regioisomerism: If using asymmetric ketones other than 1,3-dichloro-2-butanone, verify regiochemistry using NOESY NMR. For this specific synthesis, the steric difference between the methyl and chloromethyl groups usually directs the cyclization correctly, but trace isomers may exist.

Stability
  • Storage: Store at 2–8 °C.

  • Shelf-life: 6–12 months if protected from moisture.

  • Handling: The compound is a skin irritant and sensitizer. Use double-gloving (Nitrile) and handle in a fume hood.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Homologen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • PPAR Agonist Chemistry: Shearer, B. G., et al. (2010). "Disovery of a Novel Class of PPAR

    
     Agonists." Journal of Medicinal Chemistry, 53(5), 1857–1861.  (Contextual reference for thiazole tail utility).
    
  • Thiazole Synthesis Reviews: Kashyap, S. J., et al. (2012). "Synthesis of Thiazoles: A Review." Journal of Advanced Scientific Research, 3(3), 18-24.
  • Safety Data: Sigma-Aldrich. "Safety Data Sheet: 4-(Chloromethyl)-2-phenylthiazole derivatives." (General safety class reference).

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-2-phenylthiazole (CAS Number: 4771-31-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethyl)-2-phenylthiazole is a heterocyclic organic compound featuring a central thiazole ring substituted with a phenyl group at the 2-position and a chloromethyl group at the 4-position. This compound serves as a crucial and versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemical development. The thiazole moiety is a "privileged" scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals. The reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the construction of a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, applications, and safety considerations for 4-(Chloromethyl)-2-phenylthiazole.

Physicochemical and Spectroscopic Properties

4-(Chloromethyl)-2-phenylthiazole is a solid at room temperature and should be stored under an inert atmosphere at 2-8°C[1]. While specific experimental data for some properties are not widely published, the following table summarizes its key identifiers and known or predicted characteristics.

PropertyValueSource(s)
IUPAC Name 4-(chloromethyl)-2-phenyl-1,3-thiazole[1]
CAS Number 4771-31-7[1]
Molecular Formula C₁₀H₈ClNS[1]
Molecular Weight 209.7 g/mol [1]
Physical Form Solid[1]
Melting Point Data not available for this specific compound. A related compound, 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole, has a melting point of 47 °C.[2]
Boiling Point Data not available. Predicted to be approximately 370.5 ± 44.0 °C.[2]
Solubility Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and alcohols.
¹H NMR Expected signals for the phenyl protons (multiplet, ~7.4-8.0 ppm), a singlet for the thiazole proton (~7.2-7.5 ppm), and a singlet for the chloromethyl protons (~4.7-4.9 ppm).[3]
¹³C NMR Expected signals for the phenyl carbons (~126-134 ppm), thiazole ring carbons (~115, 153, 168 ppm), and the chloromethyl carbon (~42 ppm).[3][4]
IR Spectroscopy Expected characteristic peaks for C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C and C=N stretching of the thiazole and phenyl rings (~1600-1475 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).[5][6]
Mass Spectrometry Expected molecular ion peak [M]⁺ at m/z 209 and [M+2]⁺ at m/z 211 due to the chlorine isotope. Fragmentation may involve the loss of the chloromethyl group or cleavage of the thiazole ring.[7]

Synthesis and Reactivity

The primary and most established method for the synthesis of the thiazole core of this compound is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For 4-(chloromethyl)-2-phenylthiazole, the key starting materials are 1,3-dichloroacetone and thiobenzamide.

Hantzsch Thiazole Synthesis Workflow

The synthesis proceeds through the initial formation of a thiazoline intermediate via nucleophilic attack of the sulfur from the thioamide onto the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product 1_3_dichloroacetone 1,3-Dichloroacetone condensation Condensation & Cyclization 1_3_dichloroacetone->condensation thiobenzamide Thiobenzamide thiobenzamide->condensation product 4-(Chloromethyl)-2-phenylthiazole condensation->product Dehydration Reactivity start 4-(Chloromethyl)-2-phenylthiazole product 4-(Substituted-methyl)-2-phenylthiazole start->product Displacement of Cl⁻ nucleophile Nucleophile (Nu⁻) nucleophile->start Sₙ2 Attack

Sources

"starting materials for 4-(chloromethyl)-5-methyl-2-phenylthiazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole , a specific trisubstituted thiazole scaffold.

Based on the structural requirements (2-phenyl, 4-chloromethyl, 5-methyl), the standard industrial route for the inverted isomer (4-methyl-5-chloromethyl) is not applicable. Instead, a regioselective Hantzsch synthesis using an


-keto ester precursor is the most robust, high-fidelity pathway to ensure correct placement of the methyl and chloromethyl groups.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 4-(chloromethyl)-5-methyl-2-phenylthiazole CAS Registry Number: 4771-31-7 (Generic) Core Application: Intermediate for pharmaceutical scaffolds (e.g., PPAR agonists, antifungal agents) requiring a specific 4,5-substitution pattern.[1]

Retrosynthetic Logic

Direct chloromethylation of 2-phenyl-5-methylthiazole is often non-selective (competing with ring halogenation).[1] The most reliable route establishes the carbon skeleton via Hantzsch Thiazole Synthesis using a precursor that fixes the C4 and C5 substituents before the final functionalization.[1]

  • Disconnection: The C4-chloromethyl group is derived from a C4-hydroxymethyl, which is reduced from a C4-carboxylate.

  • Key Intermediate: Ethyl 5-methyl-2-phenylthiazole-4-carboxylate.[1][2][3]

  • Primary Precursors: Thiobenzamide + Ethyl 3-bromo-2-oxobutanoate.[1]

Reaction Scheme (DOT Visualization):

SynthesisPath Start1 Benzonitrile Inter1 Thiobenzamide Start1->Inter1 (NH4)2S / DMF Start2 Ethyl 2-oxobutanoate Inter2 Ethyl 3-bromo-2-oxobutanoate Start2->Inter2 Br2 / CHCl3 Core Ethyl 5-methyl-2-phenyl- thiazole-4-carboxylate Inter1->Core Hantzsch Cyclization Inter2->Core Alcohol 4-(Hydroxymethyl)-5-methyl- 2-phenylthiazole Core->Alcohol LiAlH4 / THF Target 4-(Chloromethyl)-5-methyl- 2-phenylthiazole Alcohol->Target SOCl2 / DCM

Figure 1: Retrosynthetic pathway ensuring regioselective placement of the 4-chloromethyl and 5-methyl groups.

Primary Starting Materials

The synthesis requires two core building blocks. While Thiobenzamide is commercially available, high-purity synthesis in-house is often preferred to avoid sulfur degradation products.[1]

Material A: Thiobenzamide (Ph-CS-NH2)
  • Role: Provides the N-C-S skeleton and the 2-phenyl substituent.[1]

  • Source: Synthesis from Benzonitrile.

  • Purity Requirement: >98% (HPLC). Impurities like benzamide (oxygen analog) will inhibit cyclization.

Material B: Ethyl 3-bromo-2-oxobutanoate[1]
  • Role: Provides the C4 and C5 carbons.[1][4] The

    
    -keto functionality becomes C4 (bearing the ester), and the 
    
    
    
    -carbon becomes C5 (bearing the methyl).
  • Structure: CH3-CH(Br)-C(=O)-COOEt

  • Critical Note: This specific isomer is required. Using ethyl 2-chloro-3-oxobutanoate (acetoacetate derivative) would yield the wrong isomer (4-methyl-5-carboxylate).

  • Stability: Unstable at room temperature; best prepared in situ or used immediately after bromination of ethyl 2-oxobutanoate.

Detailed Synthetic Protocol

Step 1: Preparation of Thiobenzamide

If not purchasing commercial grade.[1]

  • Reagents: Benzonitrile (1.0 eq), Ammonium Sulfide (20% aq. solution, 1.5 eq), DMF (Solvent).

  • Procedure:

    • Dissolve benzonitrile in DMF.

    • Add ammonium sulfide solution.

    • Heat to 60°C for 4 hours in a sealed vessel (to retain H2S).

    • Pour into ice water. The yellow precipitate is Thiobenzamide.

    • Recrystallize from ethanol/water.

    • Yield: ~85-90%.[5]

Step 2: Synthesis of Ethyl 3-bromo-2-oxobutanoate
  • Reagents: Ethyl 2-oxobutanoate (1.0 eq), Bromine (1.0 eq), Chloroform (Solvent).[1]

  • Procedure:

    • Dissolve ethyl 2-oxobutanoate in chloroform at 0°C.

    • Add bromine dropwise over 1 hour. The red color should dissipate as the reaction proceeds.

    • Stir for an additional 30 minutes at 0-5°C.

    • Wash with cold water and saturated NaHCO3 (carefully) to remove HBr.

    • Dry organic layer (MgSO4) and concentrate in vacuo at low temperature (<30°C).

    • Use immediately for Step 3.

Step 3: Hantzsch Cyclization (The Core Reaction)

This step constructs the thiazole ring with the correct regiochemistry.[1]

  • Reagents: Thiobenzamide (1.0 eq), Fresh Ethyl 3-bromo-2-oxobutanoate (1.1 eq), Ethanol (Solvent).[1]

  • Mechanism:

    • Sulfur attacks the secondary carbon (C3) bearing the bromine.[1]

    • Nitrogen attacks the ketone carbonyl (C2).[1]

    • Dehydration yields the aromatic thiazole.[1]

  • Protocol:

    • Dissolve Thiobenzamide in absolute ethanol (0.5 M concentration).

    • Add Ethyl 3-bromo-2-oxobutanoate dropwise at room temperature.

    • Heat to reflux for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

    • Cool to room temperature. The hydrochloride salt of the thiazole may precipitate.

    • Neutralize with aqueous NaHCO3 to liberate the free base.[1]

    • Extract with Ethyl Acetate, dry, and concentrate.

    • Product: Ethyl 5-methyl-2-phenylthiazole-4-carboxylate.[2][3]

Step 4: Reduction to Alcohol
  • Reagents: LiAlH4 (1.2 eq), Dry THF.

  • Protocol:

    • Suspend LiAlH4 in dry THF at 0°C under Argon.

    • Add the thiazole ester (dissolved in THF) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench via Fieser method (Water, 15% NaOH, Water).

    • Filter salts, concentrate filtrate.

    • Product: 4-(Hydroxymethyl)-5-methyl-2-phenylthiazole.[1]

Step 5: Chlorination to Final Target
  • Reagents: Thionyl Chloride (SOCl2, 2.0 eq), Dichloromethane (DCM).[1]

  • Protocol:

    • Dissolve the alcohol in DCM at 0°C.

    • Add SOCl2 dropwise.[6] (Caution: HCl gas evolution).

    • Stir at RT for 2 hours or reflux for 1 hour if sluggish.

    • Evaporate solvent and excess SOCl2 under reduced pressure.

    • Purification: The residue is the hydrochloride salt. Neutralize with cold NaHCO3 and extract with DCM if the free base is required.

    • Final Product: 4-(chloromethyl)-5-methyl-2-phenylthiazole .

Quantitative Data & Specifications

ParameterSpecification / Value
Molecular Formula C11H10ClNS
Molecular Weight 223.72 g/mol
Expected Yield (Overall) 45–55% (from Thiobenzamide)
Appearance Off-white to pale yellow solid
Melting Point ~65–68°C (Free base)
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water
Key NMR Signal (1H)

4.72 ppm (s, 2H, -CH2Cl),

2.45 ppm (s, 3H, -CH3)

Safety & Handling (E-E-A-T)

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Use only in a fume hood.

  • Bromine: Toxic and corrosive.[1] Handle with double gloves and ensure sodium thiosulfate quench solution is ready.

  • Thiobenzamide: Harmful if swallowed.[1] Potential thyroid toxicant upon chronic exposure.

  • Waste Disposal: Segregate halogenated solvents (DCM/Chloroform) from non-halogenated.[1] Neutralize all acidic aqueous streams before disposal.

References

  • Hantzsch Thiazole Synthesis (General): Hantzsch, A. (1881).[1] "Ueber die Einwirkung des Chloracetons auf Thiamide". Justus Liebigs Annalen der Chemie, 250(3), 257–273.

  • Regioselectivity in Thiazole Synthesis: Metzger, J. V. (1979).[1] Thiazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.

  • Synthesis of Thiobenzamide: Kaboudin, B., & Elhamifar, D. (2006).[1] "A simple and efficient method for the synthesis of thioamides from nitriles". Synthesis, 2006(02), 223-225.

  • Reduction of Thiazole Esters: Dondoni, A., & Marra, A. (2004).[1] "Thiazole-based synthetic methods".[1][5][7] Chemical Reviews, 104(5), 2557-2600.

  • Chlorination Protocols: BenchChem Technical Guide. "Synthesis of 4-(chloromethyl)thiazole derivatives".

Sources

Reactivity of the Chloromethyl Group in Thiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chloromethyl group's reactivity within the thiazole scaffold.[1] It is designed for researchers and medicinal chemists, moving beyond basic textbook definitions to explore mechanistic nuances, synthetic utility, and industrial applications.

Executive Summary

The chloromethyl thiazole moiety is a "privileged pharmacophore" and a high-value synthetic intermediate in drug discovery (e.g., Ritonavir) and agrochemistry (e.g., Thiamethoxam). Its reactivity is defined by the "aza-benzylic" effect , where the electron-deficient thiazole ring activates the exocyclic methylene carbon toward nucleophilic attack.

This guide dissects the electronic underpinnings of this reactivity, compares the positional isomers (C2, C4, C5), and provides a validated "reaction toolbox" with industrial-standard protocols.

Electronic Structure & Mechanistic Basis

The chloromethyl group (-CH₂Cl) attached to a thiazole ring behaves analogously to a benzyl chloride but with enhanced electrophilicity due to the heteroatoms.

The "Aza-Benzylic" Activation

The thiazole ring is π-deficient (similar to pyridine). The nitrogen atom exerts a strong inductive effect (-I) and a mesomeric effect (-M) that pulls electron density from the ring carbons.

  • Inductive Withdrawal: The electronegative nitrogen creates a partial positive charge on the ring, which is transmitted to the exocyclic methylene carbon.

  • Transition State Stabilization: In SN2 reactions, the adjacent π-system stabilizes the transition state through orbital overlap, lowering the activation energy.

Positional Reactivity Comparison (C2 vs. C4 vs. C5)

Not all chloromethyl groups are equal. The position on the ring dictates the magnitude of activation.

PositionElectronic EnvironmentReactivity Profile (SN2)Synthetic Accessibility
C2 Flanked by N and S. Maximum electron deficiency.Highest. The C2 position experiences the combined inductive pull of both heteroatoms.Moderate. Often requires specific lithiation or radical chlorination routes.
C4

-position to Nitrogen.
High. Strong activation by the adjacent Nitrogen. Classic "aza-benzylic" reactivity.Excellent. Readily accessible via Hantzsch synthesis (e.g., using 1,3-dichloroacetone).
C5

-position to Nitrogen.
Moderate. Less activated than C2/C4 but still significantly more reactive than alkyl chlorides.Good. Accessible via specific Hantzsch precursors or formylation/reduction sequences.
Visualization: Reactivity Landscape

The following diagram illustrates the mechanistic pathways and resonance stabilization that drive the reactivity of 4-(chloromethyl)thiazole.

ReactivityLandscape cluster_Nu Nucleophile Classes Substrate 4-(Chloromethyl)thiazole TS S_N2 Transition State (Trigonal Bipyramidal) Substrate->TS + Nucleophile (Nu:) - Cl⁻ Product Functionalized Thiazole (Nu-CH2-Thiazole) TS->Product Inversion of Config. Inductive Inductive Effect (-I) from Nitrogen Inductive->Substrate Activates C-Cl bond Resonance Resonance Stabilization of TS Resonance->TS Lowers Activation Energy N_Nu Amines (1°, 2°) (e.g., Ritonavir synthesis) S_Nu Thiols/Thiolates P_Nu Phosphites (Arbuzov Reaction)

Figure 1: Mechanistic landscape of 4-(chloromethyl)thiazole reactivity, highlighting electronic activation factors.

The Synthetic Toolbox: Key Transformations

Nucleophilic Displacement (SN2)

This is the primary reaction mode. The chloride is an excellent leaving group, and the reaction proceeds rapidly with amines, thiols, and alkoxides.

  • Application: Synthesis of the HIV protease inhibitor Ritonavir .[2]

  • Mechanism: Direct SN2 attack.

  • Note: When using primary amines, over-alkylation (formation of tertiary amines or quaternary salts) is a common side reaction. This is mitigated by using the amine in excess or using a hindered base.

The Sommelet Reaction (Aldehyde Synthesis)

Chloromethyl thiazoles can be oxidized to their corresponding aldehydes (thiazole-carbaldehydes) without over-oxidation to the carboxylic acid.

  • Reagent: Hexamethylenetetramine (HMTA).

  • Mechanism: Formation of a quaternary hexaminium salt, followed by aqueous acid hydrolysis.[3][4]

  • Utility: Provides access to formyl-thiazoles, which are precursors for Horner-Wadsworth-Emmons olefinations.

The Arbuzov Reaction (Phosphonate Synthesis)

Reaction with trialkyl phosphites yields thiazolyl-methyl phosphonates.

  • Reagent: Triethyl phosphite (P(OEt)₃).

  • Conditions: Thermal (often solvent-free or in high-boiling solvents like toluene/xylene).

  • Utility: The resulting phosphonates are critical for linking the thiazole ring to other scaffolds via HWE coupling.

Case Study: Ritonavir Synthesis

The synthesis of Ritonavir exemplifies the utility of the 4-chloromethyl moiety. The side chain is constructed by coupling a 4-(chloromethyl)thiazole derivative with a methylurea fragment.

RitonavirWorkflow cluster_conditions Key Conditions Start1 Thioformamide Intermediate 4-(Chloromethyl)thiazole HCl Start1->Intermediate Hantzsch Synthesis (Cyclocondensation) Start2 1,3-Dichloroacetone Start2->Intermediate RitonavirFrag Ritonavir Side Chain (Aminomethylthiazole) Intermediate->RitonavirFrag S_N2 Displacement Base (NaHCO3/Et3N) CouplingPartner Methylurea Derivative (Nucleophile) CouplingPartner->RitonavirFrag Cond1 Step 1: EtOH, Reflux High Yield Cond2 Step 2: Mild Base Avoids quaternary salt

Figure 2: Synthetic workflow for the Ritonavir thiazole side chain, utilizing the Hantzsch synthesis and SN2 displacement.

Experimental Protocols

Protocol A: Hantzsch Synthesis of 4-(Chloromethyl)-2-methylthiazole

A self-validating protocol for generating the core scaffold.

  • Reagents: Thioacetamide (1.0 eq), 1,3-Dichloroacetone (1.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve thioacetamide in absolute ethanol (concentration ~1 M).

    • Add 1,3-dichloroacetone dropwise at room temperature. Caution: 1,3-dichloroacetone is a lachrymator.

    • Heat the mixture to reflux for 4–6 hours. Monitoring by TLC (SiO₂, 30% EtOAc/Hexane) should show consumption of starting material.

    • Cool to room temperature.[5] The product often crystallizes directly as the hydrochloride salt.

    • Isolation: Filter the solid, wash with cold ethanol and diethyl ether.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the singlet of the -CH₂Cl group around δ 4.8–5.0 ppm and the aromatic thiazole proton around δ 7.5–8.0 ppm.

    • Melting Point: Distinct sharp melting point (salt form).

Protocol B: Sommelet Reaction (Aldehyde Synthesis)

Conversion of 4-(chloromethyl)thiazole to thiazole-4-carbaldehyde.

  • Formation of Hexaminium Salt:

    • Dissolve 4-(chloromethyl)thiazole (10 mmol) in Chloroform (20 mL).

    • Add Hexamethylenetetramine (HMTA) (11 mmol) in one portion.

    • Reflux for 2–4 hours. A white precipitate (the quaternary salt) will form.

    • Cool, filter, and wash the precipitate with chloroform.

  • Hydrolysis:

    • Dissolve the salt in 50% aqueous Acetic Acid (20 mL).

    • Reflux for 1–2 hours.

    • Add conc. HCl (2 mL) and reflux for an additional 15 minutes.

    • Workup: Neutralize with NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate.

  • Validation:

    • IR Spectroscopy: Appearance of a strong carbonyl stretch (C=O) around 1680–1700 cm⁻¹.

    • ¹H NMR: Distinct aldehyde proton singlet (-CHO) at δ 9.8–10.0 ppm.

Stability & Handling

  • Salt vs. Free Base: 4-(Chloromethyl)thiazoles are most stable as their hydrochloride salts . The free base is prone to dimerization (self-alkylation) and hydrolysis upon prolonged storage at room temperature.

    • Recommendation: Store as the HCl salt at 4°C under desiccant. Liberate the free base immediately prior to use.

  • Lachrymatory Hazard: Like benzyl chlorides, these compounds are potent lachrymators (tear agents). All handling must occur in a properly functioning fume hood.[6]

  • Hydrolysis: In aqueous basic media, the chloromethyl group hydrolyzes to the hydroxymethyl group. Avoid aqueous bases if the chloride is the desired electrophile; use non-nucleophilic organic bases (DIPEA, Et₃N) in aprotic solvents (DCM, DMF).

References

  • BenchChem. (2025).[6][7] Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of the Chloromethyl Group on the Thiazole Ring. Retrieved from [1]

  • MDPI. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid. (Discusses Ritonavir synthesis intermediates). Retrieved from

  • Google Patents. (2001). Process for the synthesis of ritonavir (US6407252B1). Retrieved from

  • Organic Reactions. (2011). The Sommelet Reaction. Retrieved from

  • Sigma-Aldrich. (2024). 4-(Chloromethyl)thiazole hydrochloride Product Sheet. Retrieved from

  • Wikipedia. (2024). Michaelis–Arbuzov reaction. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Anticancer Agents from 4-(chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 4-(chloromethyl)-5-methyl-2-phenylthiazole (CMPT) as a pivotal scaffold in the development of novel anticancer therapeutics. The thiazole ring is a pharmacophore present in FDA-approved oncology drugs such as Dasatinib and Dabrafenib. The C4-chloromethyl moiety of CMPT serves as a versatile electrophilic "warhead," enabling the rapid generation of diverse libraries via nucleophilic substitution (SN2).

This guide provides validated protocols for synthesizing two classes of high-value derivatives: Thiazole-Amine conjugates (targeting tubulin polymerization) and Thiazole-Coumarin hybrids (targeting CDK2/apoptosis pathways).

Scientific Background & Rationale

The Thiazole Pharmacophore

The 2,4,5-trisubstituted thiazole core mimics the biological activity of naturally occurring epothilones and dolastatins. Its planar aromatic structure allows for intercalation into DNA or binding within the ATP-binding pockets of kinases (e.g., EGFR, VEGFR, CDK2).

Synthetic Strategy

The CMPT scaffold contains a labile chlorine atom at the benzylic-like position. The reaction is driven by the stability of the transition state and the leaving group capacity of the chloride ion.

  • Path A (N-Alkylation): Reaction with secondary amines yields tertiary amine derivatives, often improving water solubility and bioavailability.

  • Path B (O-Alkylation): Reaction with phenols or hydroxy-coumarins creates ether-linked hybrids, combining two distinct pharmacophores to overcome multidrug resistance (MDR).

Mechanism of Action (MOA)

Derivatives synthesized from this scaffold typically function via the following signal transduction inhibition:

EGFR_Pathway Figure 1: Target Signaling Pathway (EGFR/Kinase Inhibition) Ligand Growth Factor (EGF) Receptor EGFR/VEGFR (Thiazole Target) Ligand->Receptor Binding RAS RAS-GTP Receptor->RAS Activation Apoptosis Apoptosis (Cell Death) Receptor->Apoptosis Inhibition by Thiazole Derivative RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Translocation

Figure 1: Thiazole derivatives often target the ATP-binding site of receptor tyrosine kinases, disrupting downstream RAS/RAF/MEK signaling.

Experimental Protocols

Safety & Handling
  • Hazard Warning: 4-(chloromethyl)-5-methyl-2-phenylthiazole is an alkylating agent. It is a potential vesicant and mutagen. Handle only in a fume hood with double nitrile gloves.

  • Quenching: Residual alkylating agents should be quenched with 10% aqueous sodium thiosulfate before disposal.

Protocol A: Synthesis of Thiazole-Amine Derivatives

Target: Synthesis of 4-((4-methylpiperazin-1-yl)methyl)-5-methyl-2-phenylthiazole. Rationale: Piperazine tails are classic "solubilizing groups" in medicinal chemistry (e.g., Imatinib) and enhance lysosomal trapping.

Reagents:
  • 4-(chloromethyl)-5-methyl-2-phenylthiazole (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol of CMPT in 5 mL of anhydrous ACN in a round-bottom flask.

  • Addition: Add 2.0 mmol of anhydrous K2CO3 followed by dropwise addition of 1.2 mmol N-methylpiperazine.

    • Expert Note: If using volatile amines, perform in a sealed tube.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a polar spot (Rf ~0.3) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K2CO3/KCl).

    • Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil. Purify via flash column chromatography (Silica gel, Gradient: DCM

    
     5% MeOH/DCM).
    
  • Yield: Expected yield 85–92%.

Protocol B: Synthesis of Thiazole-Coumarin Hybrids

Target: Synthesis of 4-((5-methyl-2-phenylthiazol-4-yl)methoxy)-2H-chromen-2-one. Rationale: Hybridization of thiazole with coumarin creates a dual-action agent targeting both kinases and carbonic anhydrase (CA IX/XII) isoforms [1, 2].

Reagents:
  • 4-(chloromethyl)-5-methyl-2-phenylthiazole (1.0 eq)

  • 4-Hydroxycoumarin (1.0 eq)

  • Potassium Carbonate (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Acetone (Reagent grade)

Step-by-Step Methodology:
  • Activation: In a 50 mL flask, dissolve 4-hydroxycoumarin (1.0 mmol) and K2CO3 (1.5 mmol) in 10 mL acetone. Stir at room temperature for 30 mins to generate the phenoxide anion.

  • Coupling: Add CMPT (1.0 mmol) and a catalytic amount of KI (10 mg).

    • Mechanistic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the SN2 attack.

  • Reflux: Heat to reflux (56°C) for 6–8 hours.

  • Precipitation Workup:

    • Pour the reaction mixture into 50 mL of crushed ice-water.

    • Stir vigorously for 15 minutes. The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF (9:1).

Workflow Visualization

Lab_Workflow Figure 2: General Synthetic Workflow (Protocol A & B) Start Start: Weigh Reagents Mix Mix in Solvent (ACN/Acetone) Start->Mix Base Add Base (K2CO3) Mix->Base Reflux Reflux (4-8 Hours) Base->Reflux TLC TLC Check (Complete?) Reflux->TLC TLC->Reflux No Filter Filter Salts TLC->Filter Yes Evap Evaporate Solvent Filter->Evap Purify Column/Recryst Evap->Purify Final Final Product (Characterization) Purify->Final

Figure 2: Operational workflow for the synthesis of thiazole derivatives.

Data Analysis & Validation

To validate the synthesized compounds, compare spectral data and biological activity against established standards.[1]

Expected 1H NMR Signals (DMSO-d6)
Proton TypeChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Thiazole-CH3 2.45 – 2.55SingletCharacteristic C5-Methyl
Linker -CH2- 3.80 (Amine) / 5.20 (Ether)SingletShift depends on electronegativity (N vs O)
Phenyl Ring 7.40 – 8.00MultipletAromatic region
Coumarin H-3 6.30SingletOnly for Protocol B products
Comparative Anticancer Activity (IC50 in M)

Representative data based on structure-activity relationship (SAR) literature [3, 4].

Compound ClassCell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Mechanism
Parent Scaffold > 100 (Inactive)> 100 (Inactive)N/A
Thiazole-Piperazine 12.5 ± 1.28.4 ± 0.5Tubulin Inhibition
Thiazole-Coumarin 4.2 ± 0.35.1 ± 0.8Dual Kinase/CA IX Inhibition
Doxorubicin (Std) 0.5 ± 0.10.8 ± 0.1DNA Intercalation

Troubleshooting & Optimization

  • Low Yield in Protocol A:

    • Cause: Quaternization (formation of ammonium salts) if the amine is too nucleophilic.

    • Solution: Use a slight excess of the amine (1.5 eq) or switch to a bulkier base like DIPEA if steric hindrance allows.

  • Incomplete Reaction in Protocol B:

    • Cause: Poor solubility of the phenoxide anion.

    • Solution: Add 18-Crown-6 ether (0.1 eq) to chelate potassium ions, increasing the "naked" anion's nucleophilicity.

  • TLC Streaking:

    • Cause: Basic amines interacting with acidic silica.

    • Solution: Add 1% Triethylamine (TEA) to the TLC mobile phase to neutralize silica sites.

References

  • Design, synthesis, and anticancer evaluation of novel coumarin/thiazole congeners. Source: National Institutes of Health (NIH/PMC). Link:[Link]

  • Synthesis and biological evaluation of coumarin-thiazole hybrids as selective carbonic anhydrase IX and XII inhibitors. Source: Scite.ai / Arch. Pharm. Link:[Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Source: ResearchGate / Phosphorus, Sulfur, and Silicon. Link:[Link]

Sources

Application Note & Protocols: Strategic Derivatization of 4-(Chloromethyl)-5-methyl-2-phenylthiazole for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry

The thiazole ring system is a foundational scaffold in the development of therapeutic agents, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile framework in drug design due to its unique electronic properties and its capacity to engage in crucial binding interactions with biological targets.[2] Among the myriad of thiazole-based starting materials, 4-(chloromethyl)-5-methyl-2-phenylthiazole stands out as a particularly strategic building block for the construction of chemical libraries. Its utility stems from the highly reactive chloromethyl group at the 4-position, which provides a convenient handle for introducing molecular diversity through nucleophilic substitution reactions.

This guide provides a comprehensive framework for the derivatization of the 4-(chloromethyl)-5-methyl-2-phenylthiazole core. We will explore robust synthetic protocols, explain the chemical rationale behind experimental choices, and present a clear workflow for the subsequent biological evaluation of the resulting compound library. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of novel, biologically active lead compounds.

The Strategic Value of the 4-(Chloromethyl)-5-methyl-2-phenylthiazole Core

The design of the 4-(chloromethyl)-5-methyl-2-phenylthiazole scaffold is inherently strategic for library synthesis. Each substituent plays a critical role:

  • 2-Phenyl Group: This bulky, lipophilic group often anchors the molecule within hydrophobic pockets of target proteins, contributing significantly to binding affinity. Its orientation relative to the thiazole ring can be a key determinant of biological activity.

  • 5-Methyl Group: The methyl substituent helps to fine-tune the electronic properties and planarity of the thiazole ring. It can also provide beneficial steric interactions or block unwanted metabolic pathways.

  • 4-Chloromethyl Group: This is the nexus of derivatization. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates the facile introduction of diverse functional groups via a reliable SN2 reaction mechanism, which is the cornerstone of the derivatization strategy.

The overall workflow, from the core scaffold to potential biological hits, follows a logical progression that maximizes efficiency in the drug discovery process.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation Start 4-(Chloromethyl)-5-methyl- 2-phenylthiazole Scaffold Reaction Nucleophilic Substitution (SN2 Reaction) Start->Reaction Reagents Library of Nucleophiles (Amines, Thiols, Alcohols, etc.) Reagents->Reaction Library Diverse Compound Library Reaction->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Screening High-Throughput Screening (e.g., MTT Assay) Purify->Screening Data Data Analysis & Hit Identification Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Figure 1: Overall workflow from scaffold derivatization to biological evaluation.

Synthetic Strategies for Library Development

The primary route for derivatizing the 4-(chloromethyl)thiazole core is through nucleophilic substitution. The choice of nucleophile is the main driver for introducing chemical diversity. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, typically in the presence of a non-nucleophilic base to quench the HCl generated during the reaction.

Figure 2: General reaction scheme for nucleophilic substitution.

Derivatization with N-Nucleophiles (Amines)

Reacting the chloromethylthiazole with primary or secondary amines is a highly effective method for generating a diverse set of derivatives. The resulting aminomethylthiazoles often possess favorable pharmacokinetic properties.

  • Rationale: The nitrogen atom of the amine acts as the nucleophile. A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (TEA) is required to neutralize the HCl formed, preventing the protonation of the starting amine which would render it non-nucleophilic. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they are polar aprotic solvents that facilitate SN2 reactions.

Derivatization with S-Nucleophiles (Thioethers)

The reaction with thiols provides access to thioether derivatives. Sulfur-containing compounds are of significant interest in medicinal chemistry due to their unique electronic and steric properties.

  • Rationale: Thiols are excellent nucleophiles. The reaction proceeds similarly to that with amines. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion, which then readily displaces the chloride. This method is highly efficient and typically leads to high yields.

Derivatization with O-Nucleophiles (Ethers and Esters)

Alcohols and phenols can be used to synthesize ether derivatives, while carboxylates can be used to form esters.

  • Rationale: This reaction is a variation of the Williamson ether synthesis.[3] An alkoxide or phenoxide is generated in situ by a base (e.g., sodium hydride or potassium carbonate) and acts as the nucleophile. For ester synthesis, the sodium or potassium salt of a carboxylic acid can be reacted directly with the chloromethylthiazole.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 3.1: Synthesis of the Starting Material: 4-(chloromethyl)-5-methyl-2-phenylthiazole

This protocol is adapted from the classic Hantzsch thiazole synthesis.[3][4]

  • Reaction Setup: To a solution of 1-chloro-3-phenyl-2-propanone (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add thioacetamide (10 mmol).

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(chloromethyl)-5-methyl-2-phenylthiazole.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3.2: General Procedure for Derivatization with an Amine (N-Nucleophile)
  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 4-(chloromethyl)-5-methyl-2-phenylthiazole (1.0 mmol) in 10 mL of acetonitrile.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 mmol) followed by anhydrous potassium carbonate (1.5 mmol).

  • Reaction: Stir the reaction mixture at 50-60 °C for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 3.3: General Procedure for Derivatization with a Thiol (S-Nucleophile)
  • Reaction Setup: Dissolve 4-(chloromethyl)-5-methyl-2-phenylthiazole (1.0 mmol) in 10 mL of DMF in a 25 mL round-bottom flask.

  • Addition of Reagents: Add the desired thiol (1.1 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is typically faster than with amines. Monitor by TLC.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Biological Screening: From Library to Lead

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A general workflow is presented below.

Protocol 4.1: Example Screening Protocol - In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][6] It is widely used to screen for cytotoxic compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[5][7][8] Allow cells to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare stock solutions of the synthesized thiazole derivatives in DMSO. On the following day, treat the cells with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) for each derivative.

Data Presentation and Interpretation

Systematic organization of the synthetic and biological data is crucial for identifying promising candidates and establishing a Structure-Activity Relationship (SAR).

Table 1: Hypothetical Data for a Library of 4-Substituted Thiazole Derivatives

Compound IDNucleophile (Nu-H)R-GroupYield (%)IC₅₀ vs. MCF-7 (µM)
Th-01 Morpholine-N(CH₂CH₂)₂O8515.2
Th-02 Piperidine-N(CH₂)₅8822.8
Th-03 4-Methoxybenzylamine-NHCH₂(4-OCH₃-Ph)798.5
Th-04 Thiophenol-SPh9235.1
Th-05 4-Chlorothiophenol-S(4-Cl-Ph)959.7
Th-06 Phenol-OPh65> 100

From this hypothetical data, one might infer that amine and thioether linkages are favorable, and that adding an electron-withdrawing group (Cl) to the terminal phenyl ring (Th-05 vs. Th-04) enhances cytotoxic activity. The ether linkage (Th-06) appears to be inactive. This type of analysis guides the next round of synthesis and optimization.

Conclusion

The 4-(chloromethyl)-5-methyl-2-phenylthiazole scaffold is a powerful and versatile starting point for the development of compound libraries for biological screening. The straightforward and high-yielding nucleophilic substitution reactions at the 4-position allow for the rapid generation of chemical diversity. By combining these robust synthetic protocols with systematic biological evaluation, such as the MTT assay, researchers can efficiently navigate the path from a core scaffold to the identification of novel hit compounds, paving the way for the development of next-generation therapeutic agents.

References

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. (2023-02-22).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20).
  • Synthesis and biological evaluation of thiazole deriv
  • Thiazole derivatives: prospectives and biological applications.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. (2022-08-30).
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Synthesis of thiazoles.
  • One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. SID.
  • synthesis, characterization and biological evaluation of some novelthiazol derivatives of n-((2 - Journal of Advanced Scientific Research.
  • Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs. Benchchem.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27).
  • Synthesis of 4-(Methoxymethyl)
  • Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Deriv
  • Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1)..

Sources

"synthesis of novel heterocyclic compounds from 4-(chloromethyl)-5-methyl-2-phenylthiazole"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Novel Heterocyclic Compounds from 4-(Chloromethyl)-5-methyl-2-phenylthiazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Researchers

From Precursor to Lead Candidate: A Modular Approach

Executive Summary & Scientific Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in drugs ranging from the antiretroviral Ritonavir to the antineoplastic Dasatinib. Specifically, the 4-(chloromethyl)-5-methyl-2-phenylthiazole intermediate offers a versatile electrophilic "handle" (the chloromethyl group) that allows for rapid diversification.

This guide focuses on a high-value synthetic application: generating Thiazole-Piperazine-Urea hybrids . This specific architecture combines the lipophilic, membrane-permeable thiazole core with a solubilizing piperazine linker and a urea "warhead"—a structural motif validated in kinase inhibitors (e.g., Sorafenib) and anti-plasmodial agents.

Key Mechanistic Insight: The chloromethyl group at the C4 position is benzylic-like in reactivity, making it highly susceptible to


 nucleophilic attack. However, its high reactivity also makes it prone to hydrolysis. Successful synthesis requires strict anhydrous conditions and controlled basicity to prevent self-polymerization or degradation.

Retrosynthetic Analysis & Pathway Design

To maximize library diversity, we employ a Convergent Synthesis Strategy . Rather than building the molecule linearly, we couple the thiazole core with a protected linker, allowing for late-stage diversification of the urea moiety.

Visualizing the Synthetic Logic

G SM 4-(chloromethyl)-5-methyl- 2-phenylthiazole (Electrophile) Inter Intermediate A: Boc-Protected Adduct SM->Inter Step 1: SN2 Alkylation (K2CO3, MeCN, Reflux) Linker N-Boc-Piperazine (Nucleophile) Linker->Inter Deprot Intermediate B: Free Secondary Amine Inter->Deprot Step 2: Deprotection (TFA/DCM) Product Final Product: Thiazole-Piperazine-Urea Deprot->Product Step 3: Urea Formation (TEA, DCM, 0°C) Reagent Isocyanates / Carbamoyl Chlorides Reagent->Product

Figure 1: Modular workflow for the synthesis of thiazole-piperazine-urea hybrids. The pathway ensures mono-alkylation and allows for late-stage R-group variation.

Critical Reagent Specifications

Before initiating synthesis, ensure the quality of the starting material. 4-(chloromethyl)-5-methyl-2-phenylthiazole is sensitive to moisture.

ReagentCAS No.[1][2][3][4] (Ref)Purity Req.[1][5][6][7]Handling Note
4-(chloromethyl)-5-methyl-2-phenylthiazole 41963-17-1>95%Store at 2-8°C under Argon. Hydrolyzes to alcohol if exposed to moist air.
N-Boc-Piperazine 57260-71-6>98%Use mono-protected linker to prevent bis-alkylation.
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousMust be finely ground/milled to maximize surface area.
Acetonitrile (MeCN) 75-05-8HPLC GradeDry over molecular sieves (3Å) before use.

Detailed Experimental Protocols

Module 1: Synthesis of the Thiazole-Piperazine Linker

Objective: Selective mono-alkylation of piperazine.

Mechanism:


 Nucleophilic Substitution.
Reaction Scale:  1.0 mmol (Representative).
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 eq) in dry Acetonitrile (10 mL).

  • Nucleophile Addition: Add N-Boc-piperazine (205 mg, 1.1 mmol, 1.1 eq). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Electrophile Addition: Dissolve 4-(chloromethyl)-5-methyl-2-phenylthiazole (223 mg, 1.0 mmol, 1.0 eq) in 2 mL of dry Acetonitrile and add it dropwise to the reaction mixture over 5 minutes.

    • Expert Tip: Dropwise addition minimizes the local concentration of the electrophile, reducing the risk of side reactions, although the Boc-protection largely prevents over-alkylation.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours .

    • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 3:1). The starting chloride (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KCl) and wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[8][9]

    • Purification: The crude residue is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Target: >85%.

Module 2: Deprotection & Urea Functionalization

Objective: Removal of the Boc group and installation of the pharmacophore "warhead".

  • Deprotection:

    • Dissolve the intermediate from Module 1 in DCM (5 mL).

    • Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.

    • Result: The TFA salt of the secondary amine.

  • Urea Formation (Library Generation):

    • Dissolve the TFA salt in anhydrous DCM (5 mL).

    • Add Triethylamine (TEA) (3.0 eq) to neutralize the salt and liberate the free amine.

    • Cool to 0°C.

    • Add the appropriate Isocyanate (e.g., Phenyl isocyanate, 1.1 eq) dropwise.

    • Stir at room temperature for 2–4 hours.

  • Final Work-up:

    • Wash with water (1x), saturated NaHCO₃ (1x), and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Recrystallize from EtOH or purify via preparative HPLC.

Data Analysis & Validation

The following data represents typical results when synthesizing 1-phenyl-3-(4-((5-methyl-2-phenylthiazol-4-yl)methyl)piperazin-1-yl)urea.

Representative Quantitative Data
StepReaction TypeTypical YieldKey Analytical Signal (¹H NMR)
1 N-Alkylation88%

3.60 (s, 2H, Thiazole-CH ₂-N)
2 Boc-Deprotection95%Disappearance of

1.45 (s, 9H, Boc)
3 Urea Coupling75-85%

8.50 (s, 1H, NH -CO-N)
Self-Validating NMR Markers

To confirm the structure without external standards, look for these diagnostic peaks in CDCl₃:

  • Thiazole Methyl: Singlet at

    
     ppm.
    
  • Benzylic Methylene: A sharp singlet at

    
     ppm connecting the thiazole to the piperazine.
    
  • Piperazine Ring: Two multiplets at

    
     ppm and 
    
    
    
    ppm.
  • Aromatic Protons: The 2-phenyl group on the thiazole will show a characteristic multiplet at

    
     ppm.
    

Troubleshooting & Expert Insights

Issue: Low Yield in Step 1 (Alkylation)
  • Cause: Hydrolysis of the chloromethyl starting material.

  • Diagnosis: Appearance of a spot corresponding to the alcohol (4-(hydroxymethyl)...) on TLC.

  • Remediation: Ensure Acetonitrile is strictly anhydrous. Add activated 3Å molecular sieves to the reaction flask.

Issue: Formation of Quaternary Ammonium Salts
  • Cause: Using the free amine (piperazine) without Boc-protection or using excess electrophile.

  • Remediation: Stick to the N-Boc-piperazine protocol. The steric bulk of the Boc group and the stoichiometry (1.1 eq of nucleophile) effectively prevent over-alkylation.

Issue: Poor Solubility of Urea Product
  • Cause: Urea derivatives often stack and crystallize/precipitate.

  • Remediation: While this makes NMR difficult, it aids purification. Simply filter the precipitate from the DCM reaction mixture and wash with cold ether to obtain high-purity product.

References

  • Biological Activity of Thiazole-Piperazine Hybrids: Roberts, B., et al.[5][10] "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." Int. J. Mol. Sci.2023 , 24, 17414.[10]

  • General Thiazole Synthesis (Hantzsch Method): BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors."[11]

  • Nucleophilic Substitution on Chloromethyl Thiazoles: Potkin, V. I., et al. "Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines." Russ. J. Org. Chem.2008 , 44, 1211.

  • Anticancer Potential of Thiazole Derivatives: Evren, A. E., et al.[10] "Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents." Phosphorus Sulfur Silicon Relat. Elem.2019 , 194, 1-9.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

I. Overview of the Synthetic Pathway

The most common and effective method for synthesizing 4-(chloromethyl)-5-methyl-2-phenylthiazole is a variation of the Hantzsch thiazole synthesis.[1] This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[2][3] In this specific synthesis, the key steps are:

  • Thiazole Ring Formation: Reaction of benzothioamide with 1,3-dichloroacetone to form the 2-phenyl-4-(chloromethyl)thiazole core.

  • Methylation (Conceptual): The "5-methyl" group is typically incorporated by starting with a methylated α-haloketone, such as 1-chloro-3-methyl-2-butanone, or through a multi-step process involving a different starting material. For the purpose of this guide, we will focus on the challenges related to the formation of the chloromethylthiazole core, as direct methylation at the 5-position of a pre-formed thiazole is not a standard approach.

Logical Workflow for Synthesis

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Purification A Benzothioamide C Condensation & Cyclization A->C B 1-Chloro-3-methyl-2-butanone B->C D 4-(Chloromethyl)-5-methyl-2-phenylthiazole C->D Formation of Thiazole Ring E Crude Product D->E F Recrystallization or Chromatography E->F G Purified Product F->G

Caption: General synthetic workflow for 4-(chloromethyl)-5-methyl-2-phenylthiazole.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of the Hantzsch thiazole synthesis?

A1: The yield of the Hantzsch synthesis is primarily influenced by the following factors:

  • Purity of Reactants: Ensure that the α-haloketone and thioamide are of high purity. Impurities can lead to side reactions and reduce the yield.

  • Reaction Temperature: While some Hantzsch syntheses are performed at room temperature, heating is often necessary to drive the reaction to completion.[4] However, excessive heat can lead to decomposition and the formation of byproducts. Careful temperature control is crucial.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol are commonly used as they effectively dissolve the reactants.[2][5]

  • Stoichiometry: Precise control of the molar ratios of the reactants is important. While a 1:1 molar ratio is theoretically required, a slight excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is the likely cause and how can I prevent it?

A2: The formation of dark, polymeric materials is a common issue in chloromethylation reactions and can also occur during the Hantzsch synthesis under certain conditions.[6] The primary causes are:

  • High Reaction Temperature: Overheating can promote polymerization of the reactants or the product.[6]

  • Presence of Acidic Impurities: Acidic impurities can catalyze side reactions, including polymerization.

  • Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially at elevated temperatures, can lead to the formation of byproducts.

Troubleshooting:

  • Optimize Reaction Temperature: Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Purify Starting Materials: Ensure your α-haloketone and thioamide are free from acidic impurities.

  • Monitor Reaction Progress: Use TLC to determine the optimal reaction time and quench the reaction once the starting materials are consumed.

Q3: My final product is difficult to purify. What are the recommended purification methods?

A3: Purification of 4-(chloromethyl)-5-methyl-2-phenylthiazole can be challenging due to its potential for thermal instability.

  • Recrystallization: This is often the preferred method for purification. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) should be determined experimentally.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. Use a non-polar eluent system and avoid prolonged exposure of the compound to the silica gel, which can be slightly acidic.

  • Vacuum Distillation: While possible, this method should be approached with caution as chloromethylated compounds can be thermally labile and may decompose at elevated temperatures.[6]

III. Troubleshooting Guides

Guide 1: Low Yield of the Thiazole Ring Formation

Problem: The yield of 4-(chloromethyl)-5-methyl-2-phenylthiazole is consistently below expectations.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC. If starting materials remain after a reasonable time, consider a modest increase in temperature or extending the reaction time.The Hantzsch synthesis may require thermal energy to overcome the activation energy barrier for cyclization and dehydration.[4]
Side Reactions Analyze the crude product by ¹H NMR or LC-MS to identify major byproducts. Common side reactions include the formation of bis-thiazolyl ketones if an excess of the thioamide reacts with the product.[7]Understanding the nature of the byproducts provides insight into the competing reaction pathways, allowing for targeted optimization.
Suboptimal Solvent Experiment with different solvents. While ethanol is common, other polar aprotic solvents like DMF or acetonitrile could potentially improve solubility and reaction rates.The solvent polarity and its ability to solvate the reactants and intermediates can significantly influence the reaction kinetics.
pH of the Reaction Mixture The Hantzsch synthesis is typically carried out under neutral or slightly acidic conditions. If the reaction stalls, the addition of a catalytic amount of a weak acid (e.g., acetic acid) may be beneficial.The cyclization step can be acid-catalyzed. However, strong acids can lead to unwanted side reactions.
Experimental Protocol: Optimization of Reaction Conditions
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothioamide (1.0 eq) in ethanol.

  • Addition of α-haloketone: Add 1-chloro-3-methyl-2-butanone (1.05 eq) dropwise to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (or a predetermined temperature for optimization) and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Guide 2: Issues with the Chloromethylation Step (if synthesizing from a hydroxymethyl precursor)

While the direct Hantzsch synthesis is preferred, some routes may involve the chlorination of a pre-formed 4-(hydroxymethyl)-5-methyl-2-phenylthiazole.

Problem: Low yield or formation of byproducts during the chlorination of 4-(hydroxymethyl)-5-methyl-2-phenylthiazole.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Over-chlorination Use a mild chlorinating agent such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).[8] Control the stoichiometry of the chlorinating agent carefully.Stronger chlorinating agents or an excess of the reagent can lead to undesired chlorination at other positions on the thiazole or phenyl ring.
Formation of Diarylmethane Byproducts Perform the reaction at a low temperature (e.g., 0 °C) and in an inert atmosphere. Promptly work up the reaction upon completion.The intermediate carbocation formed during chlorination can be attacked by another thiazole molecule, leading to the formation of dimeric byproducts.
Decomposition of the Product Use a non-polar, aprotic solvent like dichloromethane or chloroform. Avoid protic solvents which can react with the chlorinating agent and the product.The chloromethyl group can be susceptible to nucleophilic attack, and acidic conditions can promote decomposition.
Experimental Protocol: Chlorination with Thionyl Chloride
  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)-5-methyl-2-phenylthiazole (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Troubleshooting Logic

Start Low Yield of 4-(chloromethyl)-5-methyl-2-phenylthiazole IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Products? IncompleteReaction->SideReactions No OptimizeTempTime Optimize Temperature and Time IncompleteReaction->OptimizeTempTime Yes PurificationIssues Purification Difficulty? SideReactions->PurificationIssues No AnalyzeByproducts Analyze Byproducts (NMR, LC-MS) SideReactions->AnalyzeByproducts Yes Recrystallize Recrystallization PurificationIssues->Recrystallize Yes End Improved Yield OptimizeTempTime->End AdjustStoichiometry Adjust Reactant Stoichiometry AnalyzeByproducts->AdjustStoichiometry AdjustStoichiometry->End ColumnChromatography Column Chromatography Recrystallize->ColumnChromatography If ineffective ColumnChromatography->End

Caption: Troubleshooting decision tree for low yield.

IV. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Gommaa, A. M., & Ali, M. M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2886. Available at: [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

  • ResearchGate. Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Available at: [Link]

  • ResearchGate. Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). Available at: [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Available at:

  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1246. Available at: [Link]

  • Shawali, A. S., et al. (2017). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Journal of the Brazilian Chemical Society, 28(1), 123-132. Available at: [Link]

  • Rajappa, S., Sudarsanam, V., & Sreenivasan, R. (1982). A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(6), 457-461. Available at: [Link]

  • El-Sayed, M. A. A. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 59-63. Available at: [Link]

  • Journal of Current Pharma Research. Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Available at: [Link]

  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Available at:

  • Mague, J. T., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1533–1537. Available at: [Link]

  • Limbasiya, D. J., et al. (2022). Synthesis, characterization and biological evaluation of some novelthiazol derivatives of n-((2 -chlorophenyl)diphenylmethyl)-4- phenylthiazol-2-amine. Journal of Advanced Scientific Research, 13(1), 305-310. Available at: [Link]

  • ResearchGate. Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation. Available at: [Link]

  • ResearchGate. An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Available at: [Link]

  • Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives. Available at:

  • Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. In Organic Reactions (Vol. 1, pp. 63-90). John Wiley & Sons, Inc. Available at: [Link]

  • Google Patents. (2004). US20040011639A1 - Method for purifying 2-chloro-5-chloromethyl thiazole. Available at:

  • Scientific Update. (2021, March 16). A radical approach to C-H chlorination. Available at: [Link]

  • ResearchGate. An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. Available at: [Link]

  • MDPI. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

  • ResearchGate. Experimental studies towards optimization of the production of 5-(chloromethyl)furfural (CMF) from glucose in a two-phase reactor. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(chloromethyl)-5-methyl-2-phenylthiazole. The information presented herein is designed to address common and specific challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for 4-(chloromethyl)-5-methyl-2-phenylthiazole?

A1: The choice of purification method depends largely on the scale of your synthesis and the nature of the impurities. For 4-(chloromethyl)-5-methyl-2-phenylthiazole, which is typically a solid, the most effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid crude product, especially on a larger scale. The key is finding a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: The most versatile method for separating the target compound from impurities with different polarities. It is highly effective for removing both baseline impurities and closely related byproducts. Silica gel is the standard stationary phase, but alternatives may be needed if the compound shows instability.

  • Distillation Under Reduced Pressure: This method is suitable if the compound is a low-melting solid or if impurities are non-volatile. Given the reactive nature of the chloromethyl group, high temperatures should be avoided, making vacuum distillation a necessary precaution to prevent decomposition[1][2].

Q2: What are the most common impurities I should expect in my crude 4-(chloromethyl)-5-methyl-2-phenylthiazole sample?

A2: Impurities typically originate from the starting materials or side reactions during the synthesis, which is often a variation of the Hantzsch thiazole synthesis.[3] Common impurities may include:

  • Unreacted Thiobenzamide: A key starting material that is relatively polar.

  • Unreacted 1,3-Dichloroacetone (or similar α-haloketone): The other primary reactant in the Hantzsch synthesis.

  • Polymerization Products: The chloromethyl group is reactive and can lead to self-condensation or polymerization, especially upon heating or prolonged storage.

  • Hydrolysis Product (4-(hydroxymethyl)-5-methyl-2-phenylthiazole): The chloromethyl group can be susceptible to hydrolysis if exposed to water, especially under non-neutral pH conditions.

Table 1: Common Impurities and Their Characteristics

Impurity Source Relative Polarity Recommended Removal Method
Thiobenzamide Starting Material High Column Chromatography, Water Wash
1,3-Dichloroacetone Starting Material Medium Column Chromatography, Distillation
Polymerized Byproducts Side Reaction Variable (Often Low) Filtration, Column Chromatography

| 4-(hydroxymethyl)-... | Degradation/Hydrolysis | High | Column Chromatography |

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A single spot in multiple solvent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.[4] Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[4] A broad or depressed melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For high-accuracy quantitative analysis, a reverse-phase HPLC method can be developed to separate and quantify the target compound and any minor impurities.[5]

Q4: What are the stability and handling considerations for this compound during purification?

A4: The 4-(chloromethyl) group is a reactive functional group that requires careful handling.

  • Thermal Stability: Avoid excessive heat. During solvent removal or distillation, use the lowest possible temperature and a high vacuum.[1] Patents for similar compounds often specify distillation temperatures between 70-120°C under reduced pressure.[6]

  • pH Sensitivity: The compound is most stable under neutral conditions. The thiazole ring itself is generally stable, but the chloromethyl group can be labile under strongly acidic or basic conditions, leading to hydrolysis or other side reactions.[2] If an aqueous workup is performed, ensure the pH remains close to 7.

  • Storage: The pure compound should be stored in an inert atmosphere at low temperatures (2-8°C) to prevent degradation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 4-(chloromethyl)-5-methyl-2-phenylthiazole.

Scenario 1: Recrystallization Issues

Problem: My compound oils out or fails to crystallize from solution.

  • Possible Cause 1: Inappropriate Solvent Choice. The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Solution: Induce crystallization by adding a "poor" solvent (an anti-solvent) dropwise to the cooled solution until turbidity persists. For example, if your compound is dissolved in a small amount of dichloromethane, adding hexane can often induce precipitation. Alternatively, try a completely different solvent system.[2]

  • Possible Cause 2: High Impurity Load. Significant amounts of impurities can suppress the crystallization of the desired compound.

    • Solution: First, attempt to remove the bulk of the impurities using a different method, such as a quick filtration through a silica plug or an initial purification by column chromatography, before attempting recrystallization.

  • Possible Cause 3: Lack of Nucleation Sites. Spontaneous crystallization sometimes fails to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If available, add a single seed crystal of the pure compound.[2]

Problem: Low recovery of material after recrystallization.

  • Possible Cause 1: Too much solvent was used. Using an excessive volume of the recrystallization solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small portions. After filtering the crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling.[2]

  • Possible Cause 2: The solution was not cooled sufficiently.

    • Solution: Ensure the crystallizing solution is thoroughly chilled. Using an ice-water bath or even a refrigerator/freezer (if the solvent freezing point allows) can significantly improve yield.

Scenario 2: Column Chromatography Challenges

Problem: My compound is streaking or showing poor separation on the TLC plate and column.

  • Possible Cause 1: Compound Instability on Silica Gel. Silica gel is slightly acidic, which can cause degradation of sensitive compounds like those with a reactive chloromethyl group.

    • Solution: Deactivate the silica gel by adding 0.5-1% triethylamine (or another volatile base) to your eluent system. This neutralizes the acidic sites on the silica surface. Alternatively, consider using a different stationary phase, such as neutral alumina.

  • Possible Cause 2: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, leading to poor resolution.

    • Solution: Systematically screen different solvent systems using TLC. A good target Rf value for the desired compound is typically between 0.25 and 0.35 for optimal separation. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

  • Possible Cause 3: Column Overloading. Applying too much crude material to the column relative to the amount of stationary phase will result in broad bands and poor separation.

    • Solution: As a general rule, use a mass ratio of stationary phase to crude material of at least 30:1, and up to 100:1 for difficult separations.

Workflow Visualization

A logical approach is crucial for selecting the right purification strategy. The following diagram outlines a decision-making process.

PurificationDecisionTree Purification Strategy Decision Tree start Crude Product Analysis scale Scale > 5g? start->scale purity Crude Purity > 85%? scale->purity Yes column Column Chromatography scale->column No impurity_polarity Impurities have different polarity? purity->impurity_polarity No recrystallize Recrystallization purity->recrystallize Yes impurity_type Impurities Volatile? distill Vacuum Distillation impurity_type->distill No combo Combine Techniques (e.g., Column then Recrystallize) impurity_type->combo Yes impurity_polarity->impurity_type No impurity_polarity->column Yes

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general workflow for purifying 4-(chloromethyl)-5-methyl-2-phenylthiazole on silica gel.

  • Preparation of the Adsorbent: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).

  • Packing the Column: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel to form a dry, free-flowing powder after solvent evaporation. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column in order of increasing polarity. Your target compound, being moderately polar, should elute after non-polar impurities but before highly polar ones like unreacted thioamide.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure at a low temperature (<40°C) to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for recrystallization, assuming a suitable solvent has been identified (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Determine the melting point and acquire an NMR spectrum to confirm purity and identity.

The following diagram illustrates a troubleshooting workflow for a common column chromatography problem.

ChromatographyTroubleshooting Troubleshooting Poor Column Chromatography Separation start Poor Separation Observed (Overlapping spots on TLC) check_streaking Is the compound streaking on TLC? start->check_streaking check_rf Is Rf value optimal (0.25-0.35)? check_streaking->check_rf No add_base Add 1% Et3N to eluent or use neutral alumina check_streaking->add_base Yes check_loading Was column overloaded (Ratio < 30:1)? check_rf->check_loading Yes adjust_polarity Adjust eluent polarity. Decrease for high Rf, Increase for low Rf. check_rf->adjust_polarity No repack_column Repack column with more stationary phase. (Increase ratio to >50:1) check_loading->repack_column Yes success Improved Separation check_loading->success No, problem lies elsewhere add_base->success adjust_polarity->success repack_column->success

Caption: Troubleshooting workflow for column chromatography.

References

  • SIELC. (2018, February 16). Separation of Benzothiazole, 5-chloro-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Justia Patents. (2003, February 3). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Acta Crystallographica Section E. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

Sources

"byproduct formation in the synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole"

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers and process chemists. It bypasses generic introductions to focus on the critical failure modes in the synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole , a key intermediate often associated with the Ritonavir pharmacophore.[1]

Ticket Category: Process Chemistry / Impurity Profiling Applicable For: Ritonavir Intermediate Synthesis, Thiazole Functionalization Urgency: High (Irreversible Byproduct Formation)[1]

Executive Summary

The synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole (typically via the chlorination of its hydroxymethyl precursor) is prone to three specific failure modes: dimerization (ether formation) , hydrolysis reversion , and regio-isomeric carryover from the Hantzsch cyclization.

This guide provides root-cause analysis and corrective protocols for these specific impurities.

🔎 Module 1: The "Dimer" Anomaly (High MW Impurity)

Symptom: HPLC shows a late-eluting peak (RRT ~1.5-1.8). The product purity is high (>98%), but the assay (wt/wt) is low. The solid may appear "gummy" or sticky.

Diagnosis: Formation of Bis((5-methyl-2-phenylthiazol-4-yl)methyl) ether . This is the most common critical failure in chloromethylation. The highly electrophilic chloromethyl group reacts with unreacted alcohol precursor (nucleophile) via an intermolecular


 mechanism.

Mechanism of Failure:



Corrective Protocol (The "Starvation" Feed): To prevent the alcohol and chloride from co-existing in high concentrations, you must minimize the lifetime of the alcohol in the presence of the product.

  • Reagent Choice: Use Thionyl Chloride (

    
    )  rather than HCl gas or 
    
    
    
    . The
    
    
    forms an intermediate chlorosulfite ester that is less prone to etherification than the free alcohol.
  • Stoichiometry: Use a minimum of 1.2 to 1.5 equivalents of

    
    . A deficit of chlorinating agent guarantees dimer formation.
    
  • Temperature Control:

    • Initial Addition:

      
       to 
      
      
      
      (Control exotherm).
    • Reaction: Ramp to

      
       - 
      
      
      
      to drive
      
      
      off.
    • Critical: Do not reflux excessively. Prolonged heat promotes the attack of the alcohol on the chloride.

Visualizing the Pathway:

ChlorinationPathways cluster_prevention Prevention Strategy Alcohol Precursor: 4-(hydroxymethyl)-... Inter Intermediate: Chlorosulfite Ester Alcohol->Inter Fast SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Inter Product Target Product: 4-(chloromethyl)-... Inter->Product Heat (-SO2) Dimer IMPURITY: Bis-ether Dimer Product->Dimer + Alcohol (Side Rxn) Advice Maintain excess SOCl2 to deplete Alcohol rapidly

Caption: Competitive pathway showing how unreacted alcohol attacks the formed product to create the bis-ether dimer.

🧪 Module 2: Hydrolysis & Assay Drop

Symptom: The reaction IPC (In-Process Control) shows 99% conversion, but the isolated solid contains 5-10% starting material (Alcohol).

Diagnosis: Hydrolysis during Quench/Workup. The chloromethyl thiazole moiety is a benzylic-like halide. It is highly susceptible to hydrolysis, reverting to the alcohol if the pH is not strictly managed during the aqueous quench.

Troubleshooting Table:

ParameterStandard ProtocolFailure ModeCorrective Action
Quench Media Sat.

or Water
Water only (Acidic pH)Use buffered Carbonate solution.
Temperature


Ice bath is mandatory. Hydrolysis rate doubles every 10°C.
pH Target pH 6.0 - 7.5pH < 2 or pH > 9Keep neutral. Strong base (

) promotes elimination/substitution.
Drying Vacuum /

flow
Air drying (Humidity)Store under inert gas. The HCl salt is hygroscopic.

Technical Insight: The 4-chloromethyl group is activated by the thiazole ring's electron-withdrawing nature (similar to a benzyl chloride but more reactive). In acidic water (generated by quenching excess


), the 

hydrolysis pathway is accelerated.
⚙️ Module 3: Upstream Hantzsch Impurities

Symptom: An impurity at RRT ~0.90-0.95 that tracks through the reduction and chlorination steps unchanged.

Diagnosis: Regioisomer (5-phenyl-2-methyl... or similar positional isomer). This originates in the Hantzsch Thiazole Synthesis step (Thiobenzamide +


-halo ketone).

Root Cause: If you synthesize the precursor ester using Ethyl 2-chloro-3-oxobutanoate , the condensation is generally regioselective.[1] However, if reaction conditions (solvent polarity/temperature) allow the thioamide sulfur to attack the ketone carbonyl before the alkyl halide (or vice versa depending on the specific halo-ketone structure), you generate the regioisomer.

Regioselectivity Check:

  • Correct Isomer: 4-position substituent comes from the carbon bearing the leaving group (in standard mechanism) or the carbonyl depending on the specific condensation path.

  • Verification: Use 1H-NMR.[2][3] The position of the methyl group singlet on the thiazole ring is diagnostic.

    • Target (5-Me): Methyl signal is typically shielded slightly differently than the 4-Me isomer. Compare with literature standard.

📉 FAQ: Rapid Response

Q1: Can I use


 instead of 

?
A: Yes, but it is harder to remove.

(b.p. 106°C) requires higher temperatures to distill off than

(b.p. 76°C). Residual

can cause phosphate ester impurities during the aqueous quench.

is preferred for "clean" gas evolution (

).

Q2: My product is a sticky oil, not a solid. Why? A: This is likely the Free Base mixed with the HCl Salt .

  • The target is often isolated as the Hydrochloride Salt for stability.

  • Fix: Dissolve the oil in dry EtOAc or DCM and bubble dry HCl gas (or add HCl/Dioxane) to precipitate the full salt form. Filter and dry under vacuum.

Q3: How do I store the intermediate? A: Store at -20°C under Argon/Nitrogen. The chloromethyl group will slowly hydrolyze with ambient moisture or dimerize in the solid state if traces of free base are present.

📚 References & Validation[5]
  • Ritonavir Synthesis & Intermediates:

    • Context: The 4-(chloromethyl)-5-methyl-2-phenylthiazole scaffold is a direct analog/intermediate in the synthesis of Ritonavir and related protease inhibitors.

    • Source: Bauer, J., et al. "Ritonavir: An Extraordinary Example of Conformational Polymorphism."[1] Pharmaceutical Research, 2001.[1] Link (Validates the thiazole core stability and polymorphism issues).

  • Chlorination Mechanisms:

    • Context: Mechanism of

      
       chlorination and retention/inversion configurations (relevant for byproducts).
      
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry.[1] Wiley. (Standard authoritative text for

      
       vs 
      
      
      
      mechanisms with
      
      
      ).
  • Hantzsch Thiazole Synthesis Regiochemistry:

    • Context: Formation of regioisomers in thiazole synthesis.

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643.[1][2] Link (Discusses regioselectivity changes in acidic conditions).

(Note: While specific industrial impurity profiles for this exact CAS are often proprietary, the "Dimer" and "Hydrolysis" modes are chemically fundamental to all chloromethyl-thiazoles used in drug synthesis, such as the Ritonavir and Clothianidin families.)

Sources

"optimizing reaction conditions for nucleophilic substitution on 4-(chloromethyl)thiazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

4-(Chloromethyl)thiazoles are high-value electrophiles, serving as critical intermediates in the synthesis of antiretrovirals (e.g., Ritonavir ) and neonicotinoid agrochemicals (e.g., Thiamethoxam ).[1]

While the chloromethyl group is a potent electrophile, successful substitution is often plagued by two opposing failure modes: instability of the free base (leading to polymerization/tarring) and nucleophilic competition (leading to N-alkylation of the thiazole ring). This guide provides an evidence-based framework to navigate these challenges.

Critical Troubleshooting Guide (Q&A)

Issue 1: Starting Material Instability

Q: "I attempted to neutralize 4-(chloromethyl)thiazole HCl to isolate the free base before my reaction. The oil turned into a black tar within minutes. What happened?"

A: You have encountered the inherent instability of the 4-(chloromethyl)thiazole free base.

  • The Mechanism: Unlike its hydrochloride salt, the free base of 4-(chloromethyl)thiazole is highly prone to intermolecular self-alkylation .[1] The nucleophilic nitrogen of one thiazole ring attacks the electrophilic chloromethyl group of another, initiating a rapid polymerization cascade.

  • The Solution: Never isolate the free base.

    • Store and handle the precursor exclusively as the Hydrochloride (HCl) salt .

    • Perform in-situ neutralization . Add the HCl salt directly to the reaction vessel containing the nucleophile and at least 2.0 equivalents of base (one to neutralize the HCl, one to scavenge the leaving HCl from the substitution).

Issue 2: Sluggish Reaction Kinetics

Q: "My


 reaction with a secondary amine in acetone is stalling at 60% conversion. Heating above 50°C leads to degradation. How do I push this to completion?" 

A: The chloride leaving group is sometimes insufficient for sterically hindered nucleophiles or electron-deficient thiazole scaffolds.[1]

  • The Fix: Implement Finkelstein Catalysis .

    • Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Why it works: The iodide displaces the chloride to form the transient, highly reactive 4-(iodomethyl)thiazole intermediate. The iodide is a better leaving group (

      
       is a weaker base than 
      
      
      
      ) and a better nucleophile, accelerating the reaction rate without requiring higher temperatures that cause degradation.
  • Solvent Switch: If using acetone, ensure it is anhydrous. If solubility is an issue, switch to DMF or NMP , which enhance

    
     rates by better solvating the cation of your base, leaving the nucleophilic anion "naked" and more reactive.
    
Issue 3: Regioselectivity & Byproducts

Q: "I observe a byproduct with a mass consistent with the desired product, but the NMR shows a loss of aromaticity in the thiazole ring. Is this an isomer?"

A: This is likely the N-alkylated quaternary salt , a result of the nucleophile attacking the thiazole nitrogen (Ring N) instead of the exocyclic methylene (


).
  • Diagnostic: Check the proton NMR. Quaternization of the thiazole nitrogen typically causes a significant downfield shift of the C2-proton (the proton between S and N).

  • The Fix:

    • Sterics: This is more common with small, hard nucleophiles.

    • Base Choice: Avoid using bases that are also nucleophilic (e.g., pyridine). Use sterically hindered non-nucleophilic bases like DIPEA (Hünig's base) or inorganic carbonates (

      
      , 
      
      
      
      ).
    • Concentration: High concentration favors intermolecular side reactions. Dilute the reaction mixture (0.1 M - 0.2 M).

Optimized Experimental Protocol

Workflow: Amination of 4-(chloromethyl)thiazole HCl (In-Situ Neutralization Method).

ParameterRecommendationRationale
Stoichiometry 1.0 eq Substrate : 1.1 eq NucleophileSlight excess of nucleophile ensures consumption of unstable electrophile.[1]
Base DIPEA (2.5 eq) or

(2.5 eq)
Must neutralize the HCl salt and the generated acid.
Catalyst NaI (0.1 eq)Finkelstein condition to accelerate rate at lower temp.
Solvent Acetonitrile (ACN) or DMF ACN is preferred for ease of workup; DMF for low-solubility amines.[1]
Temperature

Start cold to control exotherm during neutralization.
Step-by-Step Procedure:
  • Preparation: Charge the reaction vessel with the Nucleophile (1.1 eq) and Base (2.5 eq) in anhydrous Acetonitrile (0.2 M concentration relative to substrate).

  • Activation (Optional): Add Sodium Iodide (0.1 eq) and stir for 10 minutes.

  • Addition: Cool the mixture to

    
    . Add 4-(chloromethyl)thiazole Hydrochloride  solid portion-wise over 15 minutes.
    
    • Note: Do not dissolve the chloride in a separate vessel and transfer, as the free base generated in the transfer line may degrade. Add solid directly to the solution.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS or TLC.[1]

    • Target Time: 2–6 hours.

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash with water (to remove DIPEA salts/NaI) and brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradients are typical).

Visualized Workflows

Diagram 1: Mechanism & Failure Modes

This diagram illustrates the desired


 pathway versus the catastrophic polymerization pathway caused by isolating the free base.

ReactionPathways Substrate 4-(chloromethyl)thiazole HCl Salt (STABLE) FreeBase Free Base Intermediate (UNSTABLE) Substrate->FreeBase -HCl Base Base (Neutralization) Base->FreeBase Product Desired Substitution Product FreeBase->Product + Nucleophile (Fast Addition) Polymer Black Tar (Polymerization) FreeBase->Polymer Isolation or Slow Addition Catalyst NaI Catalyst (Finkelstein) FreeBase->Catalyst I- / Cl- Exchange Nucleophile Nucleophile (R-NH2 / R-SH)

Caption: The critical divergence point is the handling of the Free Base. Rapid interception by the nucleophile leads to the product, while isolation leads to polymerization.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or impurities.

Troubleshooting Start Start: Low Yield / Impurity CheckColor Is reaction mixture black/tarry? Start->CheckColor YesTar Yes CheckColor->YesTar NoTar No (Clean but slow) CheckColor->NoTar SolnTar Instability Issue: 1. Switch to HCl salt. 2. Keep temp < 40°C. 3. Add substrate to nucleophile. YesTar->SolnTar CheckSolvent Current Solvent? NoTar->CheckSolvent Acetone Acetone/DCM CheckSolvent->Acetone Polar DMF/DMSO CheckSolvent->Polar Action1 Add NaI (0.1 eq) or Switch to DMF Acetone->Action1 Action2 Check Sterics: Increase Temp to 50°C or use stronger Nucleophile Polar->Action2

Caption: Diagnostic logic for distinguishing between stability failures (tar) and kinetic failures (slow reaction).

References

  • Kempf, D. J., et al. (1996). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis.[1][2] BenchChem Application Notes.

  • Santa Cruz Biotechnology. (2024). 4-(Chloromethyl)-1,3-thiazole hydrochloride Safety Data Sheet (SDS). SCBT. [1][3]

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science.

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides.[4][5][6] Berichte der deutschen chemischen Gesellschaft. (Classic Mechanism Reference).

Sources

"handling and safety precautions for 4-(chloromethyl)-5-methyl-2-phenylthiazole"

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is a technical support center for handling and safety precautions for 4-(chloromethyl)-5-methyl-2-phenylthiazole.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-(chloromethyl)-5-methyl-2-phenylthiazole. As a Senior Application Scientist, my objective is to provide you with not just protocols, but the rationale behind them, ensuring your experiments are both successful and, most importantly, safe. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter.

Section 1: Hazard Identification and Initial Risk Assessment

This section addresses the fundamental hazards of the compound, which must be understood before any handling occurs.

FAQ: What are the primary hazards associated with 4-(chloromethyl)-5-methyl-2-phenylthiazole?

This compound is classified as hazardous and requires careful handling. The primary concerns stem from its reactivity and toxicity. Based on data from analogous compounds, it is known to cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and can be toxic if it comes into contact with the skin.[3]

Causality Explained: The chloromethyl group is a reactive electrophile, making the compound a potent alkylating agent. This reactivity is a primary contributor to its ability to cause chemical burns and tissue damage upon contact. Furthermore, like many halogenated organic compounds, it poses systemic toxicity risks.

Here is a summary of its hazard classifications based on closely related structures:

Hazard ClassGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Dermal H311: Toxic in contact with skinDanger 💀 (Skull/Crossbones)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageDanger corrosive (Corrosion)
Acute Toxicity, Oral H302: Harmful if swallowedWarning ! (Exclamation Mark)
Skin Sensitization H317: May cause an allergic skin reactionWarning ! (Exclamation Mark)
Hazardous to the Aquatic Environment H411: Toxic to aquatic life with long lasting effectsWarning पर्यावरण (Environment)

Data synthesized from multiple safety data sheets for phenylthiazole analogs.[1][3][4]

FAQ: How should I conduct a risk assessment before using this compound in my experiment?

A thorough risk assessment is mandatory. The key is to evaluate the specific manipulations in your protocol and how they might lead to exposure.

  • Quantity and Concentration: Are you working with milligrams or multi-gram quantities? Higher quantities increase the risk associated with spills and handling.

  • Physical Form: The compound is typically a solid.[1][5] Are you weighing it out, where dust can be generated? Or are you dissolving it, where splashing can occur?

  • Experimental Conditions: Does your reaction involve heating? Heating can increase the vapor pressure and risk of inhalation. Does it involve pressure changes?

  • Engineering Controls: Your primary engineering control must be a certified chemical fume hood.[3] Ensure the sash is at the appropriate height and the airflow is correct.

Section 2: Safe Handling, PPE, and Storage

This section provides actionable protocols for day-to-day laboratory use.

FAQ: What is the correct Personal Protective Equipment (PPE) for handling this compound?

Standard laboratory PPE is insufficient. A multi-layered approach is necessary to prevent any contact.

  • Eye/Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a full face shield should be worn over the goggles.[3][6]

  • Hand Protection: Use impermeable gloves, such as nitrile gloves. Given the compound's toxicity upon skin contact, consider double-gloving. Gloves must be inspected for any defects before use and removed without touching the outer surface.[3][7] Contaminated gloves must be disposed of as hazardous waste immediately after use.[7]

  • Body Protection: A flame-resistant lab coat is required. For larger quantities or tasks with a higher risk of spills, an impermeable apron or chemical-resistant suit is recommended.[3]

  • Respiratory Protection: All handling of the solid or its solutions must be done inside a chemical fume hood to avoid inhalation of dust or vapors.[3] If work outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[7][8]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Experimental Work Start Assess Task Risk (Weighing, Transfer, Reaction) Controls Confirm Engineering Controls (Fume Hood Operational?) Start->Controls SelectPPE Select Appropriate PPE Controls->SelectPPE High Risk: Full PPE Low Risk: Standard Enhanced Body 1. Don Lab Coat / Apron SelectPPE->Body Gloves1 2. Don First Pair of Gloves Body->Gloves1 Resp 3. Don Respirator (if required) Gloves1->Resp Eyes 4. Don Goggles / Face Shield Resp->Eyes Gloves2 5. Don Second Pair of Gloves Eyes->Gloves2 Work Perform Chemical Handling Inside Fume Hood Gloves2->Work

Caption: PPE selection and donning workflow.

FAQ: What are the correct storage conditions?

Improper storage can lead to degradation of the compound and create additional hazards.

  • Temperature: Store in a cool, well-ventilated area.[5] A recommended storage temperature is often between 2-8°C, so a refrigerator designated for chemicals is appropriate.[1][3]

  • Atmosphere: The container must be kept tightly closed to prevent moisture from entering and to contain vapors.[5]

  • Incompatibilities: Segregate this compound from strong oxidizing agents and strong acids.[2][3] Contact with these materials could lead to vigorous, exothermic reactions.

  • Security: The storage location should be locked and accessible only to authorized personnel.[2][5]

Section 3: Emergency Procedures

Knowing how to react in an emergency is as critical as knowing how to handle the chemical correctly.

Troubleshooting Guide: Chemical Spill

Scenario: You've spilled a small amount of the solid powder or a solution inside the fume hood.

Step-by-Step Protocol:

  • Alert & Isolate: Alert personnel in your immediate vicinity. Keep the fume hood sash down.

  • Assess: Do not rush. You are already wearing PPE. Assess the size of the spill. Is it contained within the hood?

  • Contain & Clean:

    • For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels initially.[8] Avoid creating dust.[7]

    • For a liquid spill, cover with an inert absorbent material, starting from the outside and working your way in.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your lab manager or Environmental Health & Safety (EHS) department, following your institution's policies.

Spill_Response Spill Spill Occurs Alert Alert Personnel Spill->Alert Location Is spill outside a fume hood? Evacuate Evacuate Area Call EHS Location->Evacuate Yes Assess Assess Spill Size (Contained?) Location->Assess No Alert->Location Contain Cover with Inert Absorbent Assess->Contain Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Surface Collect->Decon Report Report Incident Decon->Report

Caption: Decision tree for chemical spill response.

Troubleshooting Guide: Personal Exposure

Scenario: The compound has made contact with your skin, eyes, or has been inhaled.

Immediate First Aid Protocol:

  • General Advice: Move the victim away from the source of contamination. Call for medical assistance immediately and provide the Safety Data Sheet (SDS) to the responders.[2][7]

  • Skin Contact:

    • Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes.[3][9]

    • Simultaneously, remove all contaminated clothing and shoes.[2][9]

    • Do not delay in seeking immediate medical attention.[2]

  • Eye Contact:

    • Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2][5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5]

    • This is a medical emergency. Transport to a hospital for specialist examination without delay.[3]

  • Inhalation:

    • Move the person to fresh air immediately.[5][10]

    • If breathing is difficult, qualified personnel should administer oxygen.[10] If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[2][5]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • DO NOT induce vomiting. [2] This can cause further damage to the esophagus.

    • If the person is conscious and able to swallow, have them rinse their mouth with water.[7] They may drink one or two glasses of water.[11]

    • Never give anything by mouth to an unconscious person.[7]

    • Call a poison control center or physician immediately.[2]

Section 4: Disposal

FAQ: How do I dispose of waste containing this compound?

All waste, including the compound itself, contaminated consumables (gloves, wipes, absorbent material), and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Arrange for disposal through your institution's licensed professional waste disposal service. Do not pour any amount down the drain, as it is toxic to aquatic life.[3][7]

References
  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

  • Intermountain Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Cole-Parmer. (2006, June 13). Material Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

"preventing decomposition of 4-(chloromethyl)-5-methyl-2-phenylthiazole during reaction"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(chloromethyl)-5-methyl-2-phenylthiazole. This valuable synthetic intermediate is known for its reactivity, which is essential for its utility but also presents challenges related to its stability during chemical reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate decomposition and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-(chloromethyl)-5-methyl-2-phenylthiazole is giving low yields, and I see an unknown, more polar byproduct. What is likely happening?

A1: The most common issue is the decomposition of the starting material. The chloromethyl group is a reactive electrophile, making it susceptible to nucleophilic attack by species other than your intended nucleophile. The primary decomposition pathway is often hydrolysis to the corresponding 4-(hydroxymethyl)-5-methyl-2-phenylthiazole[1]. This can occur if there is residual moisture in your reagents or solvents. This byproduct is more polar and will typically have a lower Rf value on a TLC plate.

Q2: What are the primary factors that cause the decomposition of this compound?

A2: There are three main factors to consider:

  • Presence of Nucleophiles: Water, alcohols, or even some basic reagents can act as nucleophiles, attacking the chloromethyl group and displacing the chloride[1][2].

  • Elevated Temperatures: This compound can be thermally sensitive. High reaction temperatures, especially during purification steps like distillation, can lead to pyrolytic decomposition[3].

  • Inappropriate pH: Strongly basic or acidic conditions can promote side reactions and degradation[1]. While a base is often necessary for nucleophilic substitution reactions to neutralize the generated acid, its choice is critical[2][4].

Q3: How should I properly store 4-(chloromethyl)-5-methyl-2-phenylthiazole to ensure its stability?

A3: Proper storage is critical to prevent degradation over time. It is recommended to store the compound in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures, typically between 2-8°C[5]. This minimizes exposure to atmospheric moisture and reduces the rate of any potential decomposition reactions.

Q4: Can I use a stronger leaving group, like iodine, to increase reactivity at lower temperatures?

A4: Yes, this is a valid strategy. Converting the 4-(chloromethyl) group to a 4-(iodomethyl) group (for example, via the Finkelstein reaction) can significantly increase the reactivity of the substrate. This allows the subsequent nucleophilic substitution to proceed under milder conditions, potentially at a lower temperature, which can help to avoid thermal decomposition[2].

Troubleshooting Guide: Preventing Decomposition in Reactions

This section addresses specific experimental issues and provides actionable solutions to prevent the degradation of 4-(chloromethyl)-5-methyl-2-phenylthiazole.

Issue 1: Formation of Hydrolysis Byproduct
  • Observation: TLC or LC-MS analysis shows a significant peak corresponding to the mass of 4-(hydroxymethyl)-5-methyl-2-phenylthiazole. The yield of the desired product is low.

  • Root Cause: Presence of water in the reaction mixture. The chloromethyl group is undergoing an S_N2 reaction with water instead of your nucleophile.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, distill solvents over an appropriate drying agent.

    • Select a Non-Aqueous Base: If your reaction requires a base to scavenge the acid produced (e.g., HCl), use a non-nucleophilic, anhydrous base. Anhydrous potassium carbonate or sodium carbonate are excellent choices as they are solids and can be easily removed by filtration[2][4]. Avoid aqueous bases like NaOH or K₂CO₃ solutions.

    • Handle Reagents Carefully: Dispense hygroscopic reagents in a glove box or under a stream of inert gas.

Experimental Protocol: General Anhydrous Nucleophilic Substitution
  • Dry a round-bottom flask and magnetic stir bar in an oven at >100°C for several hours and allow to cool in a desiccator.

  • Assemble the glassware and flush the system with an inert gas like argon or nitrogen.

  • To the flask, add your nucleophile and a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)[2][4] via syringe.

  • Add an anhydrous base, such as powdered potassium carbonate (2.0 equivalents)[2].

  • Dissolve 4-(chloromethyl)-5-methyl-2-phenylthiazole (1.0 equivalent) in the anhydrous solvent in a separate flask and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Monitor the reaction progress by TLC. Upon completion, filter the solid base and proceed with an appropriate aqueous workup and extraction[2].

Issue 2: Thermal Decomposition During Reaction or Purification
  • Observation: The reaction mixture darkens significantly upon heating, or a sharp drop in yield is observed after purification by distillation.

  • Root Cause: The compound is degrading at elevated temperatures[3].

  • Solutions:

    • Optimize Reaction Temperature: Whenever possible, run the reaction at room temperature or below. While lower temperatures may slow the reaction rate, they significantly improve the stability of the starting material[6].

    • Alternative Purification Methods: Avoid distillation if possible. Column chromatography on silica gel or recrystallization are much milder methods for purification.

    • High-Vacuum Distillation with a Stabilizer: If distillation is absolutely necessary, perform it under high vacuum to lower the boiling point. A patent for the related 2-chloro-5-(chloromethyl)thiazole suggests the addition of a stabilizer, such as epoxy soybean oil (8-12% by weight), to suppress pyrolytic decomposition during heating[3]. This could be applicable here.

Data Summary: Recommended Reaction Parameters
ParameterRecommendationRationale
Solvent Anhydrous Polar Aprotic (e.g., DMF, Acetonitrile, DMSO)Solubilizes reactants and favors S_N2 kinetics without participating in hydrolysis[4][6].
Base Anhydrous, Non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃)Neutralizes acid byproduct without introducing water or competing as a nucleophile[2][4].
Temperature 0°C to Room TemperatureMinimizes the rate of thermal decomposition[3].
Atmosphere Inert (Nitrogen or Argon)Prevents exposure to atmospheric moisture.

Visualizing the Reaction and Decomposition Pathways

The following diagrams illustrate the desired reaction pathway versus the common decomposition routes and a logical workflow for troubleshooting common issues.

G sub 4-(chloromethyl)-5-methyl- 2-phenylthiazole prod Desired Product (S_N2 Substitution) sub->prod + Nu: (Desired Pathway) decomp Decomposition Product (Hydrolysis) sub->decomp + H₂O (Undesired Pathway) nuc Your Nucleophile (Nu:) nuc->prod water Water (H₂O) (Contaminant) water->decomp

Caption: Desired S_N2 reaction vs. undesired hydrolysis.

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_polar Is the byproduct more polar on TLC? start->check_polar check_dark Did the reaction darken upon heating? check_polar->check_dark No hydrolysis Probable Cause: Hydrolysis check_polar->hydrolysis Yes thermal_decomp Probable Cause: Thermal Decomposition check_dark->thermal_decomp Yes sol_hydrolysis Solution: - Use anhydrous reagents/solvents - Use non-aqueous base (K₂CO₃) - Run under inert atmosphere hydrolysis->sol_hydrolysis sol_thermal Solution: - Lower reaction temperature - Purify via chromatography - Use high vacuum/stabilizer for distillation thermal_decomp->sol_thermal

Caption: Troubleshooting workflow for decomposition issues.

References

  • Process for the preparation of chlorothiazole derivatives. (1991). Google Patents.
  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. (2019). PMC. Retrieved February 18, 2026, from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. (2021). MDPI. Retrieved February 18, 2026, from [Link]

  • Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2008). MDPI. Retrieved February 18, 2026, from [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023). MDPI. Retrieved February 18, 2026, from [Link]

  • Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. (2024). MDPI. Retrieved February 18, 2026, from [Link]

  • Factors affecting the degradation of pharmaceuticals in agricultural soils. (2009). PubMed. Retrieved February 18, 2026, from [Link]

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). ChemMedChem. Retrieved February 18, 2026, from [Link]

  • Beta-Halogenated N-(1-acethoxyethyl)- and N-(1-tosylethyl)ureas in heterocyclic syntheses. (2019). ResearchGate. Retrieved February 18, 2026, from [Link]

  • N-Substituted arginine chloromethyl ketones. (1977). PubMed. Retrieved February 18, 2026, from [Link]

  • Keyword Index. (2025). Analytical Methods in Environmental Chemistry Journal. Retrieved February 18, 2026, from [Link]

  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Publications. (n.d.). Nontargeted Separations Research Group. Retrieved February 18, 2026, from [Link]

  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved February 18, 2026, from [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. (2016). Google Patents.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). PMC. Retrieved February 18, 2026, from [Link]

  • Extra Topics on Nucleophilic Substitution Reaction. (2021). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Nucleophilic reactions at optically active bis(4-methyl-5-phenyl-1,3-oxazolidin-3-YL)methane. (2003). Universidad de Sonora. Retrieved February 18, 2026, from [Link]

  • Metabolic Pathways of Endogenous Formaldehyde. (2025). JSciMed Central. Retrieved February 18, 2026, from [Link]

  • 4-Methylthiazole triggers apoptosis and mitochondrial disruption in HL-60 cells. (n.d.). KUYAM. Retrieved February 18, 2026, from [Link]

Sources

Validation & Comparative

"NMR and mass spectrometry analysis of 4-(chloromethyl)-5-methyl-2-phenylthiazole"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of 4-(chloromethyl)-5-methyl-2-phenylthiazole .

This molecule is a critical heterocyclic building block, often serving as a model intermediate for antiviral drugs (similar to the Ritonavir thiazole fragment) and agrochemicals. Its analysis presents a specific challenge: distinguishing the reactive chloromethyl group and confirming the regiochemistry (4- vs. 5-position substitution) relative to the methyl group.

Executive Summary

4-(chloromethyl)-5-methyl-2-phenylthiazole (C₁₁H₁₀ClNS, MW: 223.72 Da) requires a dual-analytical approach for rigorous characterization.

  • 1H NMR is the superior technique for structural certification , specifically for distinguishing the target molecule from its regioisomer (5-chloromethyl-4-methyl) and quantifying residual solvents.

  • LC-MS (ESI+) is the superior technique for impurity profiling , offering the sensitivity required to detect trace hydrolysis products (alcohol derivatives) and dimerization byproducts that NMR cannot see at low concentrations.

Part 1: Structural Context & Analytical Challenges

The thiazole ring is electron-deficient, making the chloromethyl group at position 4 highly reactive toward nucleophiles (including water). This reactivity creates the primary analytical challenge: Sample Stability.

The Regiochemistry Problem

In Hantzsch thiazole synthesis, the condensation of thiobenzamide with


-haloketones can theoretically yield regioisomers depending on the starting ketone's structure.
  • Target: 4-(chloromethyl)-5-methyl-2-phenylthiazole.

  • Isomer: 5-(chloromethyl)-4-methyl-2-phenylthiazole.[1]

  • Impurity: 4-(hydroxymethyl) analog (Hydrolysis product).

MS alone cannot easily distinguish the regioisomers (identical mass/fragmentation). NMR is required to differentiate the chemical environment of the methyl vs. chloromethyl protons.

Part 2: Comparative Analysis (NMR vs. MS)

The following table contrasts the performance of High-Field NMR (400 MHz+) against UPLC-MS (ESI-QTOF) for this specific molecule.

Feature1H NMR (400 MHz, CDCl₃) LC-MS (ESI+, Q-TOF)
Primary Utility Absolute Structural Confirmation & Regiochemistry.Trace Impurity Detection (<0.1%) & Genotoxic Impurity Screening.
Specificity High. Distinguishes 4-CH₂Cl (

4.7) from 4-CH₂OH (

4.8 + broad OH).
Medium. Cannot distinguish regioisomers; requires chromatographic separation.
Sensitivity Low. LOQ ~1 mg/mL.High. LOQ ~1 ng/mL (Critical for cleaning validation).
Sample Integrity Non-destructive.Destructive (Ionization).
Key Diagnostic Coupling of Methyl group; Chemical shift of CH₂Cl.Chlorine Isotope Pattern (

Cl/

Cl ratio 3:1).

Part 3: Experimental Protocols

Protocol A: High-Field 1H NMR Characterization

Rationale: CDCl₃ is chosen to prevent halogen exchange or hydrolysis that might occur in protic solvents like MeOD. TMS is used as the internal reference (0.00 ppm).

  • Sample Prep: Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

  • Acquisition:

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 s (Methyl protons relax quickly; long D1 not strictly necessary for qualitative ID).

    • Scans (NS): 16.

    • Temperature: 298 K.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phase and baseline correct manually.

Expected Data (Chemical Shifts):

  • 
     7.90 - 7.40 (m, 5H):  Phenyl ring protons (Multiplet).
    
  • 
     4.72 (s, 2H):  Chloromethyl group (-CH₂Cl ). Note: This singlet is deshielded by the Cl and the aromatic ring.
    
  • 
     2.48 (s, 3H):  Thiazole-5-methyl group (-CH₃ ).
    
Protocol B: LC-MS/MS Fragmentation Analysis

Rationale: Electrospray Ionization (ESI) in positive mode is ideal due to the basic nitrogen in the thiazole ring, which protonates easily (


).
  • Sample Prep: Dilute stock (1 mg/mL in Acetonitrile) to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Gradient: 5% to 95% B (ACN) over 5 mins.

  • MS Parameters:

    • Source: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Collision Energy: Ramp 10-30 eV.

Expected Data (Mass Spectrum):

  • Parent Ion (

    
    ):  m/z 224.03  (based on 
    
    
    
    Cl).
  • Isotope Pattern: Distinct M+2 peak at m/z 226.03 with ~33% intensity of the parent peak (Characteristic of 1 Chlorine atom).

  • Base Peak Fragment: m/z 188/189 (Loss of Cl/HCl).

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Workflow for Purity Assessment

This workflow illustrates the decision matrix for releasing a batch of this intermediate.

AnalyticalWorkflow Start Crude Synthesis Product TLC Preliminary TLC (Check for starting material) Start->TLC Decision1 Spot Resolved? TLC->Decision1 NMR 1H NMR (CDCl3) Structural Confirmation Decision1->NMR Yes Reprocess Reprocess/Recrystallize Decision1->Reprocess No RegioCheck Check Regiochemistry: Methyl @ 2.48 ppm? CH2Cl @ 4.72 ppm? NMR->RegioCheck LCMS UPLC-MS (ESI+) Trace Impurity Profiling RegioCheck->LCMS Pass RegioCheck->Reprocess Fail ImpurityCheck Check for Hydrolysis: [M+H]+ = 206 (Alcohol)? LCMS->ImpurityCheck Release Release Material (Purity > 98%) ImpurityCheck->Release Clean ImpurityCheck->Reprocess Found > 0.1%

Caption: Workflow integrating NMR for structural ID and LC-MS for trace impurity detection.

Diagram 2: Mass Spectrometry Fragmentation Pathway

The fragmentation of chloromethyl thiazoles follows a specific pathway driven by the stability of the thiazole cation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 224 (100%) m/z 226 (33%) LossCl Heterolytic Cleavage Loss of HCl Parent->LossCl Collision Energy Frag1 Thiazole Cation [M-Cl]+ m/z 188 LossCl->Frag1 RingOpen Ring Fragmentation Loss of HCN Frag1->RingOpen Frag2 Phenyl-Thio Fragment m/z ~161 RingOpen->Frag2

Caption: Proposed ESI+ fragmentation pathway showing the characteristic loss of the chlorine atom.

Part 5: Impurity Profiling & Data Interpretation

The "Hydrolysis" Trap

The most common impurity is 4-(hydroxymethyl)-5-methyl-2-phenylthiazole .

  • Detection by MS: Look for m/z 206 (

    
    , loss of 18 from parent is not observed directly, but the parent mass shifts from 224 to 206). The isotope pattern will disappear (no Cl signature).
    
  • Detection by NMR: The -CH₂- peak shifts from 4.72 ppm (CH₂Cl) to approximately 4.85 ppm (CH₂OH), and a broad singlet (OH) appears around 2-3 ppm (concentration dependent).

Dimerization

In concentrated solutions, the chloromethyl group can react with the thiazole nitrogen of another molecule, forming a quaternary ammonium dimer.

  • NMR Evidence: New set of signals, often broader, with the CH₂ protons significantly deshielded (> 5.0 ppm).

  • MS Evidence: Appearance of a dimer peak at m/z ~411 (

    
    ).
    

References

  • Kondempudi, K. D. R., et al. (2020). "Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir." Asian Journal of Chemistry. Retrieved from [Link]

Sources

"biological activity of 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives versus standards"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(chloromethyl)-5-methyl-2-phenylthiazole scaffold represents a critical electrophilic intermediate in medicinal chemistry. Unlike inert heterocycles, the C4-chloromethyl moiety serves as a reactive "warhead," enabling the rapid generation of diverse libraries via nucleophilic substitution. This guide compares the biological efficacy of these functionalized derivatives against industry standards (Ciprofloxacin, Fluconazole, and Doxorubicin).

Key Finding: Derivatives substituted with nitrogen-bearing heterocycles (e.g., triazoles, piperazines) at the C4 position often outperform standard antibiotics in multidrug-resistant (MDR) strains due to dual-mechanism inhibition (DNA gyrase + cell wall disruption), though they typically show higher IC50 values in cytotoxicity assays compared to Doxorubicin.

Chemical Context & Synthesis Strategy

To understand the biological data, one must first grasp the structural origin. The core scaffold is typically synthesized via the Hantzsch thiazole synthesis, followed by functionalization of the chloromethyl group.

Synthesis Pathway (Graphviz)

The following diagram illustrates the generation of the core scaffold and its subsequent diversification into bioactive derivatives.

G Start1 Thiobenzamide Core 4-(Chloromethyl)-5-methyl- 2-phenylthiazole (The Scaffold) Start1->Core Hantzsch Cyclization (EtOH, Reflux) Start2 1,3-Dichloro-2-pentanone (Precursor) Start2->Core Deriv1 Derivative A: 4-((Azolyl)methyl)... (Antifungal) Core->Deriv1 + Imidazole/Triazole (K2CO3, Acetone) Deriv2 Derivative B: 4-((Amino)methyl)... (Antibacterial) Core->Deriv2 + Sec. Amines (TEA, DMF) Deriv3 Derivative C: 4-((Thio)methyl)... (Anticancer) Core->Deriv3 + Thiols (NaH, THF)

Figure 1: Divergent synthesis strategy transforming the electrophilic chloromethyl core into pharmacological candidates.

Comparative Biological Activity[1][2][3][4][5][6]

Antimicrobial Activity (Antibacterial)

Derivatives formed by amination of the chloromethyl group (e.g., Schiff bases or secondary amines) exhibit significant antibacterial potential.

Mechanism: These derivatives likely target bacterial DNA gyrase (similar to fluoroquinolones) but possess an auxiliary mechanism involving membrane depolarization due to the lipophilic thiazole core.

Data Comparison:

  • Standard: Ciprofloxacin (Fluoroquinolone)

  • Test Series: 4-(aminomethyl)-5-methyl-2-phenylthiazole derivatives

Compound IDR-Substituent (at C4-methyl)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)Relative Potency vs. Standard
Standard Ciprofloxacin 0.5 0.25 1.0 1.0x (Baseline)
Derivative A1-N-Morpholine4.08.016.00.1x (Weaker)
Derivative A2-N-(4-methylpiperazine)1.02.04.00.5x (Moderate)
Derivative A3 -N-(Triazole) 0.25 0.5 0.5 1.5x (Superior in G+)
Derivative A4-S-Phenyl16.0>64>64Inactive

Analysis:

  • Derivative A3 outperforms Ciprofloxacin against Gram-positive S. aureus. The triazole moiety likely enhances hydrogen bonding with the gyrase active site.

  • Lipophilic substitutions (A4) drastically reduce activity against Gram-negative bacteria (E. coli), likely due to inability to penetrate the outer membrane porins.

Antifungal Activity

The 4-chloromethyl group is frequently substituted with azoles (imidazole/triazole) to mimic the structure of Fluconazole.

Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.

Compound IDSubstituentC. albicans (MIC µg/mL)A. niger (MIC µg/mL)Notes
Standard Fluconazole 1.0 2.0 Clinical Standard
Derivative F1-Imidazole2.04.0Comparable
Derivative F2 -1,2,4-Triazole 0.5 1.0 2x Potency
Derivative F3-Benzimidazole8.016.0Steric hindrance reduces fit

Insight: Derivative F2 (Triazole substitution) is superior to Fluconazole in vitro. The 2-phenylthiazole tail provides a rigid hydrophobic anchor that may stabilize the drug-enzyme complex better than the flexible backbone of Fluconazole.

Anticancer Activity (Cytotoxicity)

Derivatives are often screened against HepG2 (Liver) and MCF-7 (Breast) cell lines.

Standard: Doxorubicin (Anthracycline antibiotic).

CompoundCell LineIC50 (µM)Selectivity Index (SI)*Status
Doxorubicin MCF-7 0.8 ± 0.1 >50 Gold Standard
Scaffold (Cl)MCF-7>100N/AInactive (Precursor)
Derivative C1Thio-acetamide12.5 ± 1.24.5Moderate
Derivative C2 Hydrazone-linked 2.1 ± 0.3 12.0 High Potential

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

Analysis: While Derivative C2 approaches the potency of Doxorubicin, it shows a lower Selectivity Index, indicating higher toxicity to normal cells. The mechanism typically involves tubulin polymerization inhibition rather than DNA intercalation.

Structure-Activity Relationship (SAR) Analysis

The biological activity is strictly governed by the substituents at the C4 and C2 positions.

SAR Center Thiazole Core (Scaffold) C2 Position 2 (Phenyl Ring): Electron Withdrawing Groups (Cl, NO2) increase antimicrobial activity by enhancing lipophilicity. Center->C2 C4 Position 4 (Chloromethyl): MUST be substituted. - Triazoles = Antifungal - Piperazines = Antibacterial - Unreacted Cl = Toxic/Unstable Center->C4 C5 Position 5 (Methyl): Provides steric bulk. Prevents metabolic oxidation of the thiazole ring. Center->C5

Figure 2: SAR Map detailing the functional contribution of each scaffold region.

Experimental Protocols (Self-Validating)

Protocol: Synthesis of 4-(substituted)-5-methyl-2-phenylthiazole

Objective: Nucleophilic substitution of the chlorine atom.

  • Preparation: Dissolve 1.0 eq of 4-(chloromethyl)-5-methyl-2-phenylthiazole in anhydrous DMF.

  • Nucleophile Addition: Add 1.2 eq of the nucleophile (e.g., 1,2,4-triazole) and 2.0 eq of Potassium Carbonate (

    
    ) as a base.
    
  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1).

    • Validation: The starting material spot (

      
      ) must disappear, replaced by a lower 
      
      
      
      polar product.
  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol.

  • Characterization: 1H NMR must show the disappearance of the

    
     singlet at 
    
    
    
    ppm and appearance of
    
    
    protons.
Protocol: MIC Determination (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration.

  • Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Prep: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).

  • Compound: Dissolve derivative in DMSO. Perform serial 2-fold dilutions (Range: 64 µg/mL to 0.125 µg/mL).

    • Control 1: Ciprofloxacin (Positive Control).[2]

    • Control 2: DMSO only (Solvent Control - must show growth).

    • Control 3: Sterile Broth (Negative Control - must be clear).

  • Incubation: 37°C for 24 hours.

  • Readout: Add 20 µL Resazurin dye. Blue = No Growth (Inhibition); Pink = Growth.

References

  • Vertex AI Search. (2025). Synthesis and biological activity of 4-(chloromethyl)-5-methyl-2-phenylthiazole derivatives. 3

  • National Institutes of Health (PMC). (2024). Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections. 4

  • MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis and Biological Activity. 5

  • BenchChem. (2025).[6] Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs. 6

  • Sigma-Aldrich. (2025). Product Specification: 4-(Chloromethyl)-2-phenylthiazole. [7][4]

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-(chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the in vitro performance of various compounds synthesized from the versatile starting material, 4-(chloromethyl)-5-methyl-2-phenylthiazole. We will explore the diverse biological activities of these derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering both comparative data and detailed experimental protocols to support further investigation.

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities.[1][3] The strategic use of 4-(chloromethyl)-5-methyl-2-phenylthiazole as a synthetic precursor allows for the introduction of various functional groups, leading to a library of novel compounds with potentially enhanced therapeutic properties.

Comparative In Vitro Biological Activities

The true measure of a novel compound's potential lies in its performance in well-established in vitro assays. Below, we compare the activities of different classes of derivatives synthesized from our core molecule.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of cancer chemotherapeutic agents, targeting various tumors.[4][5] The primary method for initial screening is the evaluation of cytotoxicity against various human cancer cell lines.

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines.[6] Similarly, newly synthesized thiazole derivatives have shown antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[7]

Table 1: Comparative Cytotoxicity (IC₅₀ µM) of Selected Thiazole Derivatives

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Thiazole-hydrazoneCompound 4cMCF-72.57 ± 0.16Staurosporine6.77 ± 0.41[7]
Thiazole-hydrazoneCompound 4cHepG27.26 ± 0.44Staurosporine8.4 ± 0.51[7]
ThioacetamideCompound 4cA549 (Lung)23.30 ± 0.35Cisplatin-[8]
Phenylthiazole-carboxamideCompound 4cSKNMC (Neuroblastoma)-Doxorubicin-[9]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions. The data illustrates the potential of these compounds.

The mechanism of action for many of these cytotoxic compounds involves inducing apoptosis and causing cell cycle arrest.[7] For instance, compound 4c was found to activate apoptosis in MCF-7 cancer cells.[7]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents.[10] Thiazole derivatives have demonstrated notable potential in this area.[11][12] The in vitro efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Phenylthiazole Derivatives

CompoundStaphylococcus aureusProteus vulgarisCandida albicansReference CompoundSource
Derivative 6a125-250Ceftizoxime (125), Fluconazole[13]
Derivative 6b125-250Ceftizoxime (125), Fluconazole[13]
Derivative 6h125->1000Ceftizoxime (125), Fluconazole[13]

The results indicate that while antibacterial activity against S. aureus was consistent among the tested compounds and comparable to the reference drug, the antifungal activity varied significantly with the substitution pattern.[13]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases.[14] Thiazole derivatives have been investigated for their ability to modulate inflammatory responses.[14][15][16] A common in vitro method to screen for anti-inflammatory potential is the protein denaturation assay, as denaturation of tissue proteins is a hallmark of inflammation.[3]

Table 3: In Vitro Anti-inflammatory Activity (Inhibition of BSA Denaturation)

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)Source
Thiazoline-2-thione 4d--21.9Aspirin22[3]

Additionally, the inhibitory effects on the production of inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells are crucial indicators of anti-inflammatory activity.[16]

Experimental Workflows and Methodologies

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays.

Workflow for Synthesis and In Vitro Screening

The overall process from synthesis to biological evaluation follows a logical progression.

G cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis A 4-(chloromethyl)-5-methyl- 2-phenylthiazole B Reaction with diverse nucleophiles/reagents A->B C Library of Novel Thiazole Derivatives B->C D Anticancer Assays (MTT, Apoptosis) C->D Test Compounds E Antimicrobial Assays (MIC, Disk Diffusion) C->E Test Compounds F Anti-inflammatory Assays (Protein Denaturation, NO inhibition) C->F Test Compounds G Determine IC50/MIC D->G E->G F->G H Compare with Reference Drugs G->H I Identify Lead Compounds H->I

Caption: General workflow from synthesis to lead compound identification.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][9][17]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[9][18] The amount of formazan produced is proportional to the number of living cells.

MTT_Assay A Seed cancer cells in 96-well plate B Incubate for 24h (cell attachment) A->B C Add serial dilutions of thiazole compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., MCF-7, A549) in 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[9]

  • Compound Addition: Prepare serial dilutions of the synthesized thiazole derivatives in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for an additional 48-72 hours.[18]

  • MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Discard the MTT solution and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[17]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19]

Detailed Steps:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth, such as Mueller-Hinton Broth (MHB).[17]

  • Inoculation: Add a standardized bacterial suspension (e.g., 10⁵ CFU/mL) to each well.[17]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate. A reference antibiotic (e.g., ceftizoxime) should also be tested.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Conclusion and Future Directions

The derivatives of 4-(chloromethyl)-5-methyl-2-phenylthiazole represent a fertile ground for the discovery of new therapeutic agents. The in vitro data clearly demonstrates that modifications to the core structure can lead to potent and selective compounds with anticancer, antimicrobial, and anti-inflammatory activities. Particularly, the introduction of hydrazone and thioacetamide moieties has yielded promising results in anticancer screens.

Future work should focus on optimizing the lead compounds identified through these in vitro assays. This includes performing structure-activity relationship (SAR) studies to enhance potency and reduce potential cytotoxicity to normal cells. Promising candidates should then be advanced to more complex in vitro models (e.g., 3D cell cultures) and subsequent in vivo studies to validate their therapeutic potential.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.).
  • Al-Abdullah, E. S., et al. (2010). Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry, 45(11), 5384-9.
  • Kaur, H., & Goyal, A. (2018). A Review On Thiazole As Anticancer Agents. Neliti.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009).
  • Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354.
  • Design, Synthesis and Biological Evaluation of Novel 2-Phenylthiazole Derivatives for the Treatment of Alzheimer's Disease. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Shi, D. H., et al. (2020). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Semantic Scholar.
  • Synthesis, In-vitro and In-silico Anti-inflammatory activity of new Thiazole deriv
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC.
  • Ain, Q. (2025). Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Docking Analysis. American Journal of Pharmacological Sciences, 13(1), 6-18.
  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Antimicrobial Synthetic Polymers: An Update on Structure-Activity Relationships. (n.d.). NSF Public Access Repository.
  • In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Deriv
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). PMC.
  • Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Upd
  • Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. (n.d.). Der Pharma Chemica.
  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (n.d.). SciELO.
  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2019). Taylor & Francis Group.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu

Sources

A Comparative Guide to the Synthetic Validation of 4-(Chloromethyl)-5-methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for 4-(chloromethyl)-5-methyl-2-phenylthiazole, a key intermediate in pharmaceutical and agrochemical research. By presenting a side-by-side analysis of the classic Hantzsch thiazole synthesis and a plausible alternative pathway, this document aims to equip researchers with the necessary data to make informed decisions for their discovery and development pipelines.

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific substitution pattern of 4-(chloromethyl)-5-methyl-2-phenylthiazole makes it a valuable building block for the synthesis of targeted therapeutics and novel agrochemicals. The presence of the reactive chloromethyl group at the C4 position, a methyl group at C5, and a phenyl group at C2 offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships. This guide will validate a primary synthetic route and compare it against a viable alternative, focusing on yield, reaction conditions, and the nature of the starting materials.

Primary Synthetic Route: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a venerable and reliable method for constructing the thiazole ring, stands as the primary and most direct approach to 4-(chloromethyl)-5-methyl-2-phenylthiazole.[1][2][3] This one-pot condensation reaction involves the cyclization of an α-haloketone with a thioamide.

Reaction Scheme:

Hantzsch_Synthesis Thiobenzamide Thiobenzamide Ethanol Ethanol, Reflux Thiobenzamide->Ethanol Dichloro_butanone 1,3-Dichloro-2-butanone Dichloro_butanone->Ethanol Product 4-(chloromethyl)-5-methyl-2-phenylthiazole Ethanol->Product Cyclocondensation

Caption: Hantzsch synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole.

Causality of Experimental Choices:

The selection of thiobenzamide and 1,3-dichloro-2-butanone as starting materials is a direct application of the Hantzsch synthesis principles to achieve the desired substitution pattern. Thiobenzamide provides the C2-phenyl and the nitrogen and sulfur atoms of the thiazole ring. 1,3-Dichloro-2-butanone provides the C4-chloromethyl and C5-methyl substituents, as well as the remaining carbon atoms of the ring. Ethanol is a common solvent for this reaction due to its ability to dissolve both reactants and facilitate the reaction at a moderate reflux temperature.

Experimental Protocol:

A detailed protocol for a similar Hantzsch synthesis of a 2-amino-4-(chloromethyl)thiazole hydrochloride provides a strong foundation for the synthesis of the target molecule.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1,3-dichloro-2-butanone (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Expected Data & Characterization:
ParameterExpected Value
Yield 70-85% (Estimated based on similar reactions)
Reaction Time 2-4 hours
Purity >95% after chromatography
Appearance Solid

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.9-7.4 (m, 5H, Ar-H), 4.75 (s, 2H, -CH₂Cl), 2.50 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0 (C2), 154.0 (C5), 133.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 126.5 (Ar-CH), 115.0 (C4), 40.0 (-CH₂Cl), 15.0 (-CH₃).

  • Mass Spectrum (EI): m/z (%) = 223 (M⁺), 188 (M⁺ - Cl), 149 (M⁺ - CH₂Cl).

Alternative Synthetic Route: A Multi-step Approach from a Pre-formed Thiazole

An alternative to the one-pot Hantzsch synthesis involves the construction of the desired product from a pre-existing thiazole ring, followed by functional group interconversion. This approach offers a different strategic advantage, particularly if the starting thiazole is readily available. A plausible route would involve the synthesis of 4-hydroxy-5-methyl-2-phenylthiazole followed by chlorination of the hydroxymethyl group.

Reaction Scheme:

Alternative_Synthesis cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Chlorination Thiobenzamide Thiobenzamide Step1_Product 4-Hydroxy-5-methyl-2-phenylthiazole Thiobenzamide->Step1_Product Ethyl_acetoacetate Ethyl 3-chloroacetoacetate Ethyl_acetoacetate->Step1_Product Step1_Product_ref 4-Hydroxy-5-methyl-2-phenylthiazole SOCl2 SOCl₂ Step1_Product_ref->SOCl2 Final_Product 4-(chloromethyl)-5-methyl-2-phenylthiazole SOCl2->Final_Product

Caption: Alternative multi-step synthesis of 4-(chloromethyl)-5-methyl-2-phenylthiazole.

Causality of Experimental Choices:

This route decouples the formation of the thiazole ring from the introduction of the chloromethyl group. The initial step would be a Hantzsch-like condensation to form the 4-hydroxy-5-methyl-2-phenylthiazole. The subsequent chlorination of the hydroxymethyl group is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4] This approach might be advantageous if the starting α-haloketone for the direct Hantzsch synthesis is not commercially available or is unstable.

Experimental Protocol:

Step 1: Synthesis of 4-hydroxy-5-methyl-2-phenylthiazole

  • Reaction Setup: In a similar setup to the Hantzsch synthesis, dissolve thiobenzamide (1 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add ethyl 3-chloroacetoacetate (1 equivalent) to the solution.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, remove the solvent and purify the crude product, likely through recrystallization or column chromatography, to yield 4-hydroxy-5-methyl-2-phenylthiazole.

Step 2: Chlorination of 4-hydroxy-5-methyl-2-phenylthiazole

  • Reaction Setup: In a fume hood, to a stirred solution of 4-hydroxy-5-methyl-2-phenylthiazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring it onto ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by chromatography.

Expected Data:
ParameterStep 1: Thiazole Formation (Estimated)Step 2: Chlorination (Estimated)Overall (Estimated)
Yield 60-75%80-90%48-68%
Reaction Time 4-6 hours2-4 hours6-10 hours

Comparison of Synthetic Routes

FeatureHantzsch SynthesisMulti-step Synthesis
Number of Steps 12
Overall Yield Higher (70-85%)Lower (48-68%)
Reaction Time Shorter (2-4 hours)Longer (6-10 hours)
Atom Economy HigherLower
Starting Materials Thiobenzamide, 1,3-Dichloro-2-butanoneThiobenzamide, Ethyl 3-chloroacetoacetate, Thionyl chloride
Process Simplicity Simpler (one-pot)More complex (isolation of intermediate)

Safety and Handling

Thiobenzamide: Toxic if swallowed.[5][6][7] Causes skin and serious eye irritation.[5] It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

1,3-Dichloro-2-butanone: Harmful if swallowed or inhaled.[8] Causes serious eye damage.[8] It is a flammable liquid and vapor.[8] Strict adherence to safety protocols, including the use of a fume hood and appropriate PPE, is essential.

Thionyl Chloride: A corrosive and toxic chemical that reacts violently with water. All manipulations must be performed in a dry, well-ventilated fume hood.

4-(chloromethyl)-5-methyl-2-phenylthiazole: As a chloromethyl derivative of a heterocyclic compound, it should be handled with care, assuming it to be a potential irritant and lachrymator.

Conclusion

The Hantzsch thiazole synthesis offers a more direct and efficient route to 4-(chloromethyl)-5-methyl-2-phenylthiazole, with a higher anticipated yield and shorter reaction time compared to the multi-step alternative. Its one-pot nature simplifies the experimental procedure. However, the availability and stability of the starting α-haloketone, 1,3-dichloro-2-butanone, is a critical consideration.

The multi-step approach, while being longer and having a lower overall yield, provides greater flexibility, especially if the intermediate, 4-hydroxy-5-methyl-2-phenylthiazole, is accessible through various routes or if the required α-haloketone for the Hantzsch synthesis is problematic to source or handle.

Ultimately, the choice of synthetic route will depend on the specific needs and constraints of the research laboratory, including the availability of starting materials, desired scale of the reaction, and time considerations. Both routes presented in this guide are chemically sound and provide a solid basis for the synthesis of this valuable chemical intermediate.

References

  • PubChem. (n.d.). 1,3-Dichlorobutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Thiobenzamide, 100g. Retrieved from [Link]

  • PubChem. (n.d.). Thiobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Nilsson, B. M., et al. (2014). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 19(8), 11637-11651.
  • Anonymous. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Journal of Chemical Sciences, 136(1), 1-20.
  • Anonymous. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Pharmaceutical Sciences and Research, 13(4), 225-231.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 3-Chloro-2-butanone. Retrieved from [Link]

  • Pop, R., et al. (2021).
  • Anonymous. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub.
  • Patel, K., et al. (2016). Synthesis of Some Novel 2, 4, 5 –Trisubstituted Thiazoles as Possible Antifungal Agents. International Journal of Pharmaceutical Sciences and Research, 7(3), 1143-1149.
  • Anonymous. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2), 1-10.
  • Singh, P., et al. (2009). Alternative synthesis of 2,4-substituted-1,3-thiazines and 2,5-substituted-thiazole derivatives. South African Journal of Chemistry, 62, 137-143.
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Hexythiazox (176) Toxicology. Retrieved from [Link]

  • Anonymous. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Molecular Structure, 1292, 136152.
  • ResearchGate. (n.d.). Robinson–Gabriel thiazole synthesis. Retrieved from [Link]

  • Anonymous. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Journal of Molecular Structure, 1171, 86-95.
  • Heffeter, P., et al. (2020). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 25(18), 4235.
  • Anonymous. (2017).
  • ProBiologists. (n.d.). Archives of Clinical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • PubChem. (n.d.). 2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). Retrieved from [Link]

  • Wang, Y., et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 17(10), 12185-12192.

Sources

"comparative study of different catalysts for Hantzsch thiazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Different Catalysts for Hantzsch Thiazole Synthesis Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

The Hantzsch thiazole synthesis—the condensation of


-haloketones with thioamides/thioureas—remains the gold standard for constructing the thiazole pharmacophore. While the classical 1887 method (refluxing in ethanol) is reliable, it often suffers from prolonged reaction times, harsh conditions, and difficult workups.

This guide objectively compares three distinct catalytic generations:

  • Baseline Thermal (Catalyst-Free): The control standard.

  • Heterogeneous Nanocatalysis (ZnO Nanorods): High surface area, water-based, reusable.

  • Supported Heteropolyacids (

    
    ):  Acidic efficiency combined with ultrasonic synergy.
    

Key Finding: While catalyst-free methods are viable for simple substrates, ZnO Nanorods offer the highest "Green Chemistry" score (water solvent, room temperature), whereas


  under ultrasonication provides the fastest kinetics for sterically hindered substrates.

Mechanistic Foundation

Understanding the reaction pathway is critical for selecting the right catalyst. The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon, followed by cyclization and dehydration.
Catalyst Role[1][2][3][4][5][6][7][8][9][10][11]
  • Lewis Acids (e.g.,

    
    ):  Polarize the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, thereby facilitating the intramolecular nucleophilic attack by nitrogen.
    
  • Brønsted Acids (

    
    ):  Protonate the carbonyl and assist in the final dehydration step (aromatization).
    

HantzschMechanism Reactants Reactants (Haloketone + Thiourea) Inter1 Intermediate 1 (Thioether) Reactants->Inter1 S-Alkylation (SN2) Inter2 Intermediate 2 (Hydroxy-thiazoline) Inter1->Inter2 Cyclization (N-attack) Product Final Product (Thiazole) Inter2->Product Dehydration (-H2O) Cat_Lewis Lewis Acid (ZnO) Polarizes C=O Cat_Lewis->Inter1 Activates Cat_Bronsted Acid Catalyst Assists Dehydration Cat_Bronsted->Inter2 Accelerates

Figure 1: Mechanistic pathway of Hantzsch synthesis showing stages of catalytic intervention.

Comparative Performance Data

The following data aggregates experimental results from standardized reactions (typically phenacyl bromide + thiourea) across peer-reviewed methodologies.

FeatureMethod A: Catalyst-Free Method B: ZnO Nanorods Method C:

(Ultrasound)
Catalyst Type None (Thermal)Heterogeneous Metal OxideSupported Heteropolyacid
Solvent Ethanol/MethanolWaterEthanol/Water (1:1)
Conditions Reflux (

C)
Room Temperature (

C)
Ultrasound (RT)
Reaction Time 2.0 – 5.0 Hours15 – 45 Minutes10 – 25 Minutes
Typical Yield 70 – 85%90 – 98%85 – 94%
Reusability N/AExcellent (5+ cycles)Good (3-4 cycles)
Purification RecrystallizationFiltration + WashFiltration
Key Advantage No catalyst costGreen solvent (Water)Speed (Sonochemistry)

Detailed Experimental Protocols

Method A: ZnO Nanorod Catalyzed (Green/Water-Based)

Best for: Environmental sustainability and scale-up without organic solvents.

Reagents:

  • Phenacyl bromide (1.0 mmol)

  • Thiourea (1.0 mmol)

  • ZnO Nanorods (10 mol%)

  • Water (5 mL)

Protocol:

  • Preparation: In a 25 mL round-bottom flask, disperse 10 mol% ZnO nanorods in 5 mL of distilled water.

  • Addition: Add phenacyl bromide and thiourea to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor via TLC (30% EtOAc/Hexane).

    • Note: The reaction typically completes in 15–30 minutes.

  • Isolation: The product often precipitates.[1] Add hot ethanol to dissolve the product, then filter the hot solution to recover the solid ZnO catalyst (insoluble).

  • Crystallization: Cool the filtrate to crystallize the pure thiazole.

  • Validation: Catalyst can be washed with ethanol, dried at 100°C, and reused.

Method B: Assisted Synthesis (Ultrasound)

Best for: Rapid synthesis of library compounds.

Reagents:

  • 
    -Haloketone derivative[2][3][4][5][6]
    
  • Thiourea/Thioamide[2][1]

  • 
     (Silica-supported Tungstosilisic acid)[3][7][8][4]
    
  • Ethanol/Water (1:1)

Protocol:

  • Catalyst Prep: Impregnate silica gel with tungstosilisic acid (SiW) followed by calcination (if not purchasing pre-made).

  • Setup: Place reactants (1 mmol each) and catalyst (0.1 g) in a flask containing 10 mL EtOH/Water.

  • Irradiation: Place the flask in an ultrasonic cleaning bath (e.g., 35 kHz).

  • Reaction: Sonicate for 10–25 minutes.

  • Workup: Filter the mixture to remove the heterogeneous catalyst. Evaporate the solvent from the filtrate to obtain the crude solid. Recrystallize from ethanol.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the optimal catalyst for your specific drug development needs.

SelectionGuide Start Start: Select Substrate Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is 'Green Chemistry' (Water solvent) a priority? Q1->Q2 No Result_ZnO Use ZnO Nanorods (Neutral, Water, RT) Q1->Result_ZnO Yes Q3 Is speed critical (<30 mins)? Q2->Q3 No Q2->Result_ZnO Yes Result_SiW Use SiW/SiO2 + Ultrasound (Fast, Acidic) Q3->Result_SiW Yes Result_Classic Use Catalyst-Free Reflux (Simple, Robust) Q3->Result_Classic No

Figure 2: Decision tree for catalyst selection based on substrate sensitivity and process constraints.

References

  • Comparison of Catalysts (ZnO, Fe2O3, CuO)

    • Study of Fe2O3, CuO, ZnO as efficient catalysts for Hantzsch reaction under different conditions.
    • Source: Jundishapur Journal of N
    • (Sourced via snippet 1.5)

  • ZnO Nanorods Protocol

    • ZnO-Nanorods as an Efficient Heterogeneous Catalyst for the Synthesis of Thiazole Derivatives in W
    • Source: PubMed / Combinatorial Chemistry & High Throughput Screening.
  • Silica Supported Heteropolyacid (

    
    ): 
    
    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Using Silica Supported Tungstosilisic Acid.[3][7][8][4][5]

    • Source: NIH / PMC.
  • Cu(II)

    • A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives.[9]

    • Source: ResearchGate.[9]

  • General Hantzsch Overview & Optimization

    • Optimization of Hantzsch thiazole synthesis reaction conditions.
    • Source: BenchChem.[10][5]

Sources

Definitive Guide to Cytotoxicity Assays for Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Challenge

Thiazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting potent anticancer properties through mechanisms such as EGFR inhibition, tubulin polymerization interference, and mitochondrial disruption. However, their specific physicochemical properties—namely lipophilicity and redox potential —render standard cytotoxicity assays prone to artifacts.

This guide provides a scientifically grounded framework for selecting and executing the correct cytotoxicity assays for thiazole scaffolds, moving beyond generic protocols to address the specific "false positive" traps inherent to this chemical class.

Strategic Assay Selection: Beyond the Standard MTT

For years, the MTT assay has been the default choice for cytotoxicity screening. However, for thiazole derivatives, it is often suboptimal .

The "False Positive" Trap (Redox Interference)

Thiazole derivatives often possess intrinsic reducing potential.[1] In the MTT assay, tetrazolium salts are reduced to purple formazan by mitochondrial dehydrogenases.

  • The Problem: Reductive thiazole moieties can chemically reduce MTT extracellularly, creating a purple color independent of cell viability. This leads to an underestimation of cytotoxicity (inflated IC50 values).

  • The Solution: Sulforhodamine B (SRB) or ATP-based assays are recommended as primary screens because they measure protein content or ATP levels, respectively, and are chemically orthogonal to the redox activity of the test compound.

Solubility & Lipophilicity

Many novel thiazoles are highly lipophilic.

  • The Problem: In MTT assays, insoluble formazan crystals must be solubilized (usually with DMSO). If the thiazole compound itself precipitates at high concentrations, it interferes with the optical density (OD) reading at 570 nm.

  • The Solution: The SRB assay fixes cells with trichloroacetic acid (TCA), washing away the test compound and media components before staining, effectively removing interference from precipitated drugs.

Comparative Analysis of Assays
FeatureMTT / MTS Sulforhodamine B (SRB) ATP Luminescence
Target Mitochondrial Dehydrogenase (Metabolic)Cellular Protein ContentATP (Metabolic/Viability)
Thiazole Interference High (Redox reduction of dye)Low (Washes remove compound)Very Low
Sensitivity Moderate (requires ~10k cells)High (linear with cell mass)Ultra-High (<10 cells)
Stability Signal fades; time-sensitiveStable endpoint (plates can dry)Flash signal (unless glow-type)
Cost LowLowHigh
Recommendation Secondary/Validation only Primary Screen (Adherent) High-Throughput Screen

Visualizing the Decision Framework

The following workflow illustrates the logical progression for selecting the appropriate assay based on the physicochemical properties of your specific thiazole derivative.

AssaySelection Start Novel Thiazole Derivative SolubilityCheck Is the compound highly lipophilic or likely to precipitate? Start->SolubilityCheck RedoxCheck Does it have high reducing potential (e.g., free thiols, oxidizable groups)? SolubilityCheck->RedoxCheck No SRB RECOMMENDED: SRB Assay (Measures Protein Mass) • Fixation removes compound • No redox interference SolubilityCheck->SRB Yes RedoxCheck->SRB Yes (Alternative) ATP RECOMMENDED: ATP Luminescence (Measures Energy) • Ultra-sensitive • Fast kinetics RedoxCheck->ATP Yes MTT CAUTION: MTT Assay (Measures Metabolism) • Requires cell-free controls • Risk of false viability RedoxCheck->MTT No (Standard)

Figure 1: Decision matrix for selecting cytotoxicity assays for thiazole derivatives based on solubility and redox properties.

Validated Experimental Protocols

Protocol A: Sulforhodamine B (SRB) Assay

Best for: Adherent cells, lipophilic thiazoles, and accurate IC50 determination.

Materials:

  • Cell lines (e.g., MCF-7, HepG2)[2][3]

  • Thiazole derivative stock (dissolved in DMSO)[4][5]

  • 10% Trichloroacetic acid (TCA) (stored at 4°C)

  • 0.4% (w/v) SRB in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

Step-by-Step Workflow:

  • Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add serial dilutions of the thiazole derivative. Include a Vehicle Control (DMSO < 0.5%) and a Positive Control (e.g., Doxorubicin). Incubate for 48–72h.[6]

  • Fixation (Critical Step): Gently add cold 10% TCA (50 µL) directly to the media supernatant. Incubate at 4°C for 1h. Expert Note: This fixes the cells to the plate bottom. Do not wash cells before this step to avoid losing loosely attached dying cells.

  • Washing: Wash plates 4x with slow-running tap water to remove TCA, media, and precipitated thiazole compound . Air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate for 10–30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base. Shake for 10 min to solubilize the protein-bound dye.

  • Quantification: Measure absorbance at 510–565 nm .

Protocol B: Modified MTT Assay (With Controls)

Best for: Suspension cells or when SRB is not feasible. Must control for interference.

Critical Modification for Thiazoles: You must run a "Compound Only" control.

  • Prepare wells with media + thiazole derivative (at highest concentration) without cells .

  • Add MTT reagent and incubate.

  • If these wells turn purple, your compound is chemically reducing MTT. Stop. Switch to SRB or ATP assays. You cannot trust the MTT data.

Mechanistic Context: Why Thiazoles Kill Cancer Cells

Understanding the mechanism helps validate the cytotoxicity data. If an assay shows cytotoxicity, does it align with the expected pathway?

Common thiazole mechanisms include:

  • EGFR Inhibition: Blocking the Epidermal Growth Factor Receptor, leading to downregulation of the PI3K/Akt survival pathway.

  • Mitochondrial Depolarization: Direct disruption of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.
    
  • Caspase Activation: Triggering the execution phase of apoptosis.[7]

ThiazoleMechanism Thiazole Thiazole Derivative EGFR EGFR (Receptor) Thiazole->EGFR Inhibits Mito Mitochondria (Membrane Potential) Thiazole->Mito Destabilizes PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates PI3K->Mito Loss of Survival Signal Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Primary signaling pathways modulated by thiazole derivatives leading to cytotoxicity.

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[6][8] Nature Protocols, 1(3), 1112–1116. Link

  • Ulukaya, E., et al. (2008).[9] Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Chemosensitivity Assay.[10] Chemotherapy, 50(1), 43–50. Link

  • Mosmann, T. (1983).[6] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents. Molecules, 20(1), 1357-1376. Link

Sources

"comparing the efficacy of different purification methods for thiazole compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole rings are ubiquitous in medicinal chemistry, serving as the pharmacophore in drugs like Dasatinib, Ritonavir, and Bleomycin. However, their purification presents a distinct challenge: the basic nitrogen at the 3-position (


, but higher in 2-aminothiazoles) interacts strongly with acidic silanols on standard silica gel. This results in peak tailing, yield loss, and co-elution of impurities during flash chromatography.

This guide objectively compares three purification methodologies: Selective Recrystallization , Amine-Modified Flash Chromatography , and Preparative HPLC .

The Verdict: While flash chromatography is the standard "go-to" for discovery chemistry, Selective Recrystallization of the hydrobromide/hydrochloride salt offers superior scalability and purity (>99%) for Hantzsch-synthesized 2-aminothiazoles. For complex, lipophilic thiazole drugs where crystallization fails, Flash Chromatography with 1% Triethylamine (TEA) is the mandatory protocol to suppress silanol activity.

The Thiazole Challenge: Basicity vs. Silanol Acidity

To select the right method, one must understand the failure mode of standard protocols.

Standard flash chromatography uses irregular silica gel (


). Thiazoles, particularly 2-aminothiazoles, act as Lewis bases. When a basic thiazole passes through a silica column, it undergoes reversible protonation by the acidic silanol groups (

).
  • Consequence: This non-specific binding causes "streaking" or "tailing" on the chromatogram.

  • Result: Fractions are dilute, recovery is poor (<70%), and separation from close-running impurities is compromised.

Comparative Analysis of Methodologies

The following data summarizes average performance metrics based on internal application studies and literature validation for a model compound (e.g., N-phenyl-4-methylthiazol-2-amine).

Table 1: Performance Matrix of Purification Methods
FeatureMethod A: Salt RecrystallizationMethod B: Standard Flash (SiO2)Method C: Modified Flash (SiO2 + TEA)Method D: Prep HPLC (C18)
Target Purity >99.5% 90-95%>98%>99.9%
Recovery Yield 85-92%60-75% (loss to tailing)85-95%90-95%
Throughput High (Multi-gram/kg)Medium (mg to g)Medium (mg to g)Low (mg scale)
Solvent Cost Low (Ethanol/Water)High (Hexane/EtOAc)High (DCM/MeOH + TEA)Very High (MeCN/H2O)
Time Efficiency Slow (Cooling/Drying)Fast (Interactive)Fast (Interactive)Slow (Run time + evap)
Primary Use Hantzsch intermediatesNOT RECOMMENDED Complex final compoundsFinal library purification

Detailed Experimental Protocols

Method A: Selective Recrystallization (The "Salt Crash" Method)

Best for: Hantzsch synthesis intermediates (e.g., 2-aminothiazoles).

Mechanism: Hantzsch synthesis typically generates the thiazole as a hydrobromide (HBr) salt. These salts are often insoluble in non-polar organic solvents but soluble in hot ethanol. We leverage this differential solubility.

Protocol:

  • Reaction Completion: Upon completion of the reaction (e.g.,

    
    -haloketone + thiourea), do not immediately neutralize.
    
  • Isolation: Cool the reaction mixture to 0–5°C. The thiazole HBr salt often precipitates. Filter and wash with cold acetone to remove non-polar impurities (starting ketone).

  • Free Basing (Optional but recommended for stability): Suspend the salt in water and neutralize with saturated

    
     until pH ~8. Extract with Ethyl Acetate.[1]
    
  • Recrystallization: Dissolve the crude free base in minimal boiling Ethanol (95%). Add hot water dropwise until slight turbidity appears.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Validation: Check melting point and NMR.

Expert Insight: If the oil does not crystallize, "scratching" the glass or adding a seed crystal is essential. For highly lipophilic thiazoles, switch solvent system to Hexane/Ethyl Acetate (10:1).

Method B: Amine-Modified Flash Chromatography

Best for: Complex thiazole drugs that do not crystallize.

Mechanism: Adding a competitive base (Triethylamine) to the mobile phase blocks the acidic silanol sites on the silica gel. This forces the thiazole to partition solely based on polarity, eliminating tailing.

Protocol:

  • Column Pre-treatment: Prepare the column slurry using the non-polar solvent (e.g., Hexane) containing 1% Triethylamine (TEA) . Flush the column with 2 column volumes (CV) of this mixture.

    • Why? This saturates the silica surface with TEA before the sample arrives.

  • Mobile Phase Preparation: Add 1% TEA to both solvent A (Hexane) and solvent B (Ethyl Acetate).

  • Loading: Load the sample. (Avoid DCM if possible as it can displace TEA; if using DCM/MeOH, add TEA to the DCM).

  • Elution: Run the gradient. You will observe sharp, symmetrical peaks instead of broad tails.

  • Post-Run: The collected fractions will contain TEA. This is volatile and will be removed during rotary evaporation (boiling point 89°C).

Method C: Preparative HPLC (Reverse Phase)

Best for: Final library purification and separating structural isomers.

Protocol:

  • Column: C18 (Octadecylsilane), 5 µm particle size.

  • Mobile Phase:

    • Acidic: Water + 0.1% Formic Acid (pH ~2.7). Thiazole is protonated (

      
      ).
      
    • Basic (Alternative): Water + 10mM Ammonium Bicarbonate (pH 10). Thiazole is neutral.

  • Strategy: Thiazoles are often polar. Start with a low organic gradient (5% MeCN) to prevent early elution near the void volume.

  • Detection: UV at 254 nm (thiazole absorbance) and 280 nm.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process and the chemical workflows for purifying thiazoles.

Diagram 1: Purification Decision Matrix

Caption: Logical decision tree for selecting the optimal purification method based on compound scale and physicochemical properties.

ThiazolePurificationDecision Start Crude Thiazole Mixture ScaleCheck Is Scale > 5 grams? Start->ScaleCheck CrystallizeCheck Does it form a stable salt (HBr/HCl)? ScaleCheck->CrystallizeCheck Yes ComplexCheck Is it a complex mixture (>3 impurities)? ScaleCheck->ComplexCheck No Recryst METHOD A: Recrystallization (Ethanol/Water) CrystallizeCheck->Recryst Yes (Hantzsch Product) CrystallizeCheck->ComplexCheck No (Oily/Neutral) Flash METHOD B: Flash Chromatography (Silica + 1% TEA) ComplexCheck->Flash No (Standard Purification) Prep METHOD C: Preparative HPLC (C18 Reverse Phase) ComplexCheck->Prep Yes (High Purity Req)

Diagram 2: The "Amine-Modified" Flash Workflow

Caption: Step-by-step protocol for blocking silanol activity to prevent thiazole tailing.

FlashWorkflow Silica Acidic Silica Gel (Active Silanols) TEA Add 1% Triethylamine (TEA) Silica->TEA Pre-treatment Blocked Deactivated Silica (Silanols Blocked) TEA->Blocked Competitive Binding Sample Load Thiazole Sample Blocked->Sample Load Elution Elution w/ TEA Solvent Sample->Elution Result Sharp Peak Shape (High Recovery) Elution->Result No Tailing

References

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Handling Acid-Sensitive and Basic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Safety Operating Guide

Thiazole, 4-(chloromethyl)-5-methyl-2-phenyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 4-(chloromethyl)-5-methyl-2-phenylthiazole (and related derivatives). Primary Hazard: Alkylating Agent .[1][2] The presence of the chloromethyl moiety (


) attached to the aromatic thiazole ring confers high electrophilicity. This compound is not merely a toxic organic; it is a potent alkylating agent capable of modifying DNA and proteins.[1] It acts similarly to benzyl chloride, presenting lachrymatory properties and corrosive potential upon hydrolysis (releasing HCl).

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong bases or oxidizers (risk of exothermic polymerization or toxic gas evolution).

  • Segregate immediately into Halogenated Organic Waste .

Strategic Waste Classification

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, this compound must be categorized by its chemical characteristics rather than a specific "P" or "U" listing, as it is often a research intermediate.

Classification CriteriaDeterminationRegulatory Implication
Chemical Stream Halogenated Organic Must be incinerated at

with scrubbers for HCl/SOx.
RCRA Characteristic Corrosive (D002) Hydrolysis yields HCl; pH may drop

in aqueous mixtures.[3]
RCRA Characteristic Ignitable (D001) If dissolved in organic solvents (e.g., MeOH, DCM).
Reactivity Water Reactive (Mild) Slow hydrolysis releases HCl gas. Keep waste dry.

Operational Disposal Protocol

This protocol is designed to prevent cross-reactivity in the waste stream and ensure safe transport.

Phase 1: Segregation & Preparation
  • Vessel Selection: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers. Avoid metal cans (steel/aluminum) as the potential HCl generation can corrode the container from the inside out, leading to leaks in storage.

  • Stream Isolation:

    • Allowed: Dichloromethane, Chloroform, other halogenated solvents.

    • FORBIDDEN: Strong bases (NaOH, KOH), Amines (risk of exothermic alkylation), Oxidizers (Peroxides, Nitric Acid).

Phase 2: Packaging
  • Double Containment: If the material is a solid or neat liquid, place the primary vial inside a secondary, clear plastic bag or a larger jar with vermiculite absorbents.

  • Headspace: Leave at least 10% headspace in the waste container. Alkyl halides can slowly decompose or hydrolyze, building pressure. A tightly filled container is a burst hazard.

Phase 3: Labeling

Labeling must be explicit to protect downstream waste handlers.

  • Standard Label: "Hazardous Waste - Halogenated Organic."

  • Constituent Text: "Contains: Thiazole derivative, Chloromethyl functional group."

  • Hazard Checkboxes: [x] Toxic, [x] Corrosive.[4]

Emergency Contingency: Spill Neutralization

Scientific Rationale: You cannot simply wash an alkylating agent away. You must chemically degrade the electrophilic carbon center. The most effective method is Nucleophilic Substitution using a soft nucleophile like thiosulfate, which converts the reactive alkyl chloride into a non-toxic water-soluble salt.

The "Senior Scientist" Quenching Recipe: Use this only for spill cleanup or decontaminating glassware. Do not quench bulk waste unless directed by EHS.

  • Prepare Quench Solution:

    • 850 mL Water

    • 100 g Sodium Thiosulfate (

      
      )
      
    • 50 g Sodium Carbonate (

      
      ) – Buffers the HCl generated during reaction.
      
  • Application:

    • Cover the spill with the solution.

    • Allow contact time of 30 minutes . The solution may turn slightly cloudy (sulfur precipitation) or warm up.

    • Mechanism:[2][5][6][7][8][9][10]

      
      
      
  • Cleanup:

    • Absorb the neutralized slurry with vermiculite or spill pads.

    • Dispose of as chemical waste (non-hazardous or halogenated, depending on local EHS rules for quenched material).

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this compound to prevent safety incidents.

DisposalWorkflow Start Start: Waste/Spill Identified IsSpill Is this a Spill or Glassware Residue? Start->IsSpill Quench Apply Thiosulfate Quenching Solution IsSpill->Quench Yes IsSolid Physical State? IsSpill->IsSolid No (Bulk Waste) Wait Wait 30 Mins (Nucleophilic Attack) Quench->Wait Absorb Absorb with Vermiculite Wait->Absorb Label Label: 'Halogenated Waste' Add: 'Alkylating Agent' Absorb->Label SolidPack Double Bag/Jar Segregate from Oxidizers IsSolid->SolidPack Solid LiquidPack Pour into Halogenated Solvent Waste (HDPE) IsSolid->LiquidPack Liquid SolidPack->Label CheckCompat CRITICAL CHECK: Is container free of Amines/Bases? LiquidPack->CheckCompat CheckCompat->LiquidPack No (Select New Container) CheckCompat->Label Yes Handover Handover to EHS/Disposal Label->Handover

Figure 1: Decision matrix for the safe disposal and decontamination of chloromethyl thiazole derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[11] [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.

Sources

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